6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUADWGRLHPTYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181809 | |
| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27372-38-9 | |
| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027372389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27372-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5,6-TETRAHYDRO-6-OXO-3-PYRIDAZINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT09ZTP07E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid from alpha-Ketoglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a valuable heterocyclic compound, from the readily available starting material, alpha-ketoglutaric acid. This pyridazine derivative serves as a crucial intermediate in the preparation of various biologically active molecules, including compounds with applications in metabolic, infectious, and chronic inflammatory diseases.[1] This document details the chemical reaction, experimental protocols, and quantitative data associated with this synthesis.
Reaction Overview
The synthesis of this compound (also referred to as 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid or PCA) from alpha-ketoglutaric acid is a cyclocondensation reaction involving hydrazine.[2] The reaction proceeds by the nucleophilic attack of hydrazine on the two carbonyl groups of alpha-ketoglutaric acid, leading to the formation of a stable six-membered heterocyclic ring.
The overall reaction is as follows:
Alpha-Ketoglutaric Acid + Hydrazine → this compound + Water
This reaction is noted for its efficiency and high yields, particularly when a stoichiometric excess of alpha-ketoglutaric acid is employed, driving the reaction to completion.[2] Studies have shown that a 1.0 M solution of alpha-ketoglutaric acid can react with over 99 percent of hydrazine within one hour.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| α-Ketoglutaric Acid | 2.2 g | [1] |
| Hydrazine Hydrate | 9 mL | [1] |
| Water (Solvent) | 5 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room temperature, then refrigerated | [1] |
| Reaction Time | 30 minutes stirring, then 3 hours in refrigerator | [1] |
| Product | ||
| Yield (Mass) | 2.07 g | [1] |
| Yield (Percentage) | 98.1% | [1] |
| Melting Point | 265°C | [1] |
| Appearance | White powder | [1] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.
Materials:
-
α-Ketoglutaric acid (2.2 g)
-
Hydrazine hydrate (9 mL)
-
Deionized water (5 mL)
-
Single-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Refrigerator
-
Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Reactant Preparation: In a single-neck round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.[1]
-
Hydrazine Addition: While stirring the solution at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes.[1] Observe the solution as it gradually turns light yellow.[1]
-
Initial Reaction: Continue stirring the reaction mixture at room temperature for 30 minutes.[1]
-
Crystallization: After 30 minutes of stirring, place the reaction flask in a refrigerator and allow it to stand for 3 hours to facilitate the precipitation of the product.[1]
-
Product Isolation: Isolate the resulting white precipitate by suction filtration.[1]
-
Drying: The collected white powder is this compound. The product can be used directly in subsequent reactions.[1]
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Applications and Further Reactions
This compound is a versatile intermediate. It can be used in the synthesis of more complex molecules, such as 6-chloropyridazine-3-carboxylic acid methyl ester, which is an important precursor for compounds with potential applications in treating obesity and as anti-tumor and anti-bacterial agents.[1] The reactivity of the carboxylic acid and the lactam ring allows for a variety of subsequent chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.
References
An In-depth Technical Guide on 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structural motif is a component of various biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its relevance in signaling pathways, particularly as a precursor to modulators of the Lanthionine Synthase C-Like Protein 2 (LANCL2) pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| CAS Number | 27372-38-9 | [1] |
| Molecular Formula | C₅H₆N₂O₃ | [1] |
| Molecular Weight | 142.11 g/mol | [1] |
| Appearance | White powder/crystal | [2] |
| Melting Point | 196-198 °C | [3] |
| Density | 1.65 ± 0.1 g/cm³ (at 20 °C) | [3] |
| pKa (Predicted) | -2.06 ± 0.20 | N/A |
| XLogP3 (Predicted) | -1.1 | N/A |
| Solubility | Information not available. General solubility for similar carboxylic acids suggests solubility in polar organic solvents and aqueous bases. | |
| Boiling Point | Information not available; likely to decompose at high temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of the title compound from α-ketoglutaric acid and hydrazine hydrate.[2]
Materials:
-
α-Ketoglutaric acid
-
Hydrazine hydrate
-
Deionized water
-
Ethanol (for recrystallization)
-
Activated carbon (optional, for decolorization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Standard glassware for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.
-
Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution will gradually turn light yellow.
-
Reaction and Precipitation: Continue stirring the reaction mixture at room temperature for 30 minutes. After this period, place the flask in a refrigerator and let it stand for 3 hours to allow for complete precipitation of the product.
-
Isolation of the Product: Collect the resulting white precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual hydrazine hydrate.
-
Drying: Dry the product under vacuum to obtain the final compound. A typical yield for this reaction is approximately 98%.[2]
Purification by Recrystallization:
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethanol. If the solution has a color, a small amount of activated carbon can be added, and the solution can be briefly boiled.
-
Hot Filtration (if necessary): If activated carbon was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The synthesized compound can be characterized using various spectroscopic methods to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), the C=O stretch of the cyclic amide (lactam) (~1650-1680 cm⁻¹), and N-H stretching vibrations (~3200-3400 cm⁻¹).[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the tetrahydropyridazine ring and the carboxylic acid proton. The exact chemical shifts and coupling patterns will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the lactam, as well as the sp³-hybridized carbons of the ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (142.11 g/mol ). The fragmentation pattern can provide further structural information.
Signaling Pathway Involvement
This compound serves as a key intermediate in the synthesis of compounds that target the Lanthionine Synthase C-Like Protein 2 (LANCL2) signaling pathway.[2] LANCL2 is a therapeutic target for a range of conditions, including metabolic and inflammatory diseases.[2]
The activation of LANCL2, for instance by its natural ligand abscisic acid (ABA), initiates a downstream signaling cascade that influences key cellular processes. This pathway is known to modulate the activity of AMP-activated protein kinase (AMPK) and the Akt (also known as Protein Kinase B) signaling pathways.[6][7][8][9]
-
AMPK Pathway: Activation of LANCL2 can lead to the activation of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[8]
-
Akt Pathway: The LANCL2 pathway can also positively regulate the phosphorylation and activation of Akt. The Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[7]
The interplay between LANCL2, AMPK, and Akt is complex and can be cell-type specific. A simplified representation of this signaling network is provided below.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable heterocyclic compound with straightforward synthesis from readily available starting materials. Its significance as a building block for molecules targeting the LANCL2 signaling pathway underscores its potential in the development of novel therapeutics for metabolic and inflammatory disorders. This guide provides foundational information for researchers and scientists working with this compound, from its fundamental properties to its synthesis and biological context. Further experimental investigation into its solubility, experimental pKa, and detailed spectroscopic analysis will provide a more complete understanding of this important molecule.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Abscisic Acid and Its Receptors LANCL1 and LANCL2 Control Cardiomyocyte Mitochondrial Function, Expression of Contractile, Cytoskeletal and Ion Channel Proteins and Cell Proliferation via ERRα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. The ABA/LANCL Hormone/Receptor System in the Control of Glycemia, of Cardiomyocyte Energy Metabolism, and in Neuroprotection: A New Ally in the Treatment of Diabetes Mellitus? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS: 27372-38-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, with the CAS number 27372-38-9, is a heterocyclic organic compound belonging to the pyridazinone class. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this molecule, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: General Information
| Property | Value |
| CAS Number | 27372-38-9[1][2][3][4][5] |
| Molecular Formula | C₅H₆N₂O₃[2][5] |
| Molecular Weight | 142.11 g/mol [2][3][5] |
| IUPAC Name | This compound[3] |
| Synonyms | 1,4,5,6-Tetrahydro-6-oxopyridazine-3-carboxylic acid, 6-Oxo-4,5-dihydropyridazine-3-carboxylic acid[3] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 196-198 °C (decomposes)[1][2][4] |
| Density | 1.65 ± 0.1 g/cm³ (Predicted)[1] |
| pKa | -2.06 ± 0.20 (Predicted)[1] |
| Storage Temperature | Room Temperature, sealed in a dry environment[1][2] |
Table 3: Purity and Identification
| Property | Value |
| Purity | ≥97% (HPLC)[2][6] |
| MDL Number | MFCD00052030[2] |
| PubChem CID | 99621[2][3] |
Synthesis
This compound can be synthesized from readily available starting materials. The most commonly cited method involves the condensation of α-ketoglutaric acid with hydrazine hydrate.
Experimental Protocol: Synthesis from α-Ketoglutaric Acid
This protocol is adapted from the literature and describes a straightforward one-step synthesis.
Materials:
-
α-Ketoglutaric acid
-
Hydrazine hydrate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
After 30 minutes, place the flask in a refrigerator and allow it to stand for 3 hours to facilitate precipitation.
-
Collect the resulting white powder by suction filtration.
-
The product can be used directly in the next reaction step or further purified. The reported yield of the crude product is approximately 98.1%.
Purification
While the synthesis protocol suggests that the product can be used directly, further purification may be necessary for specific applications. Recrystallization is a standard method for purifying solid organic compounds.
Experimental Protocol: General Recrystallization Procedure
Please note: This is a general protocol for the recrystallization of pyridazinone derivatives and has not been specifically validated for this compound. The choice of solvent and specific conditions may require optimization.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Analytical Data
-
Infrared (IR) Spectroscopy: IR spectra for this compound are available on databases such as PubChem. Characteristic peaks would be expected for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid and the pyridazinone ring, and N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Limited 1H NMR data has been reported in the context of its use as a synthetic intermediate. A full spectral analysis would be required to confirm the structure.
-
Mass Spectrometry (MS): The exact mass can be calculated and would be a key parameter for identification via high-resolution mass spectrometry.
Biological Activity and Potential Applications
While there is limited information on the direct biological activity of this compound itself, its role as a key intermediate in the synthesis of pharmacologically active molecules highlights its importance.
Intermediate for a Lanthionine Synthase C-like Protein 2 (LANCL2) Pathway Modulator
This compound is a precursor for the synthesis of a compound that targets the lanthionine synthase C-like protein 2 (LANCL2) pathway. The LANCL2 pathway is implicated in various physiological processes and is considered a potential therapeutic target for a range of conditions.
-
LANCL2 and its Functions: LANCL2 is involved in the signaling pathways of abscisic acid, a plant hormone that also has functions in mammals. Activation of the LANCL2 pathway has been linked to insulin-sensitizing effects and the modulation of immune and inflammatory responses. This makes it a target for diseases such as diabetes, inflammatory bowel disease, and other autoimmune disorders.
-
Therapeutic Potential: The development of ligands that can modulate the LANCL2 pathway is an active area of research. The use of this compound in the synthesis of such ligands underscores its value in drug discovery programs targeting metabolic and inflammatory diseases.
Below is a simplified representation of a potential drug discovery workflow involving this compound.
Potential for Other Biological Activities
The pyridazinone scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. Therefore, it is plausible that this compound and its derivatives could exhibit other pharmacological effects.
-
Antibacterial and Antifungal Activity: Many pyridazinone derivatives have been reported to possess antibacterial and antifungal properties.
-
Anticancer Activity: The pyridazinone nucleus is found in some anticancer agents, suggesting that this compound could serve as a scaffold for the development of new oncology drugs.
-
Other Activities: Various other activities, including antiviral, anti-inflammatory, and cardiovascular effects, have been associated with this class of compounds.
A hypothetical screening cascade for identifying the biological activity of this compound is depicted below.
Conclusion
This compound is a readily synthesizable pyridazinone derivative. While its direct biological activities are not extensively documented, its role as a key building block in the synthesis of a modulator for the therapeutically relevant LANCL2 pathway is significant. Furthermore, the broader pharmacological potential of the pyridazinone scaffold suggests that this compound and its future derivatives are of considerable interest for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a solid foundation of its known properties and protocols to aid researchers in their future studies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
The Structural Elucidation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. The document details the synthesis, physicochemical properties, and spectroscopic analysis of this heterocyclic compound. It also explores the potential biological relevance of the pyridazinone core, with a focus on its interaction with inflammatory signaling pathways.
Physicochemical Properties
This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₃ | [1] |
| Molecular Weight | 142.11 g/mol | [1] |
| CAS Number | 27372-38-9 | [1] |
| Melting Point | 196-198 °C | [2] |
| Appearance | White powder/crystal | [3] |
| pKa | -2.06 ± 0.20 (Predicted) | [2] |
| Density | 1.65 ± 0.1 g/cm³ (Predicted) | [2] |
Synthesis and Experimental Protocol
The synthesis of this compound is achieved through the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[3]
Experimental Protocol: Synthesis
Materials:
-
α-Ketoglutaric acid
-
Hydrazine hydrate
-
Deionized water
-
Single-mouth round-bottom flask
-
Magnetic stirrer
-
Refrigerator
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a single-mouth round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of deionized water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes. The solution will gradually turn light yellow.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Place the flask in a refrigerator and let it stand for 3 hours to allow for complete precipitation.
-
Collect the white precipitate by suction filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the product to obtain a white powder. Expected yield: approximately 2.07 g (98.1%).[3]
Synthesis workflow for the target compound.
Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~11.0 | br s | 1H | -NH- |
| ~2.8 | t | 2H | -CH₂-C=O |
| ~2.4 | t | 2H | -CH₂-C=N- |
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~165 | -C=O (amide) |
| ~150 | -C=N- |
| ~30 | -CH₂-C=O |
| ~25 | -CH₂-C=N- |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if desired.
-
The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
Molecular Ion Peak ([M+H]⁺): m/z = 143.0455
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z = 125.0349)
-
Loss of COOH (m/z = 98.0504)
-
Loss of CO (m/z = 115.0505)
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.
Logical workflow for structure elucidation.
Potential Biological Activity and Signaling Pathway
Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] Several studies have indicated that pyridazinone-based compounds can modulate inflammatory pathways by targeting key signaling molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nuclear factor-kappa B (NF-κB).[4][5]
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Pyridazinone derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.
NF-κB signaling pathway inhibition.
Conclusion
This technical guide has provided a detailed framework for the synthesis and structural elucidation of this compound. While specific, published spectroscopic data for this compound is limited, the expected analytical outcomes have been presented based on its chemical structure and data from related compounds. The provided experimental protocols offer a practical basis for its synthesis and characterization. Furthermore, the exploration of the potential biological activity of the pyridazinone core highlights its relevance in the context of drug discovery, particularly in the development of novel anti-inflammatory agents. Further research to obtain and publish the complete spectral data for this compound is highly encouraged to solidify its structural characterization and facilitate its use in medicinal chemistry and drug development.
References
- 1. scbt.com [scbt.com]
- 2. 6-OXO-1,4,5,6-TETRAHYDROPYRIDAZIN-3-CARBOXYLIC ACID CAS#: 27372-38-9 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally-derived spectroscopic data for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is limited. This guide provides a comprehensive overview based on theoretical predictions derived from its chemical structure and established principles of organic spectroscopy. The data presented herein is intended to serve as a reference and guide for researchers working with this or structurally related compounds.
Introduction
This compound is a heterocyclic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Pyridazine derivatives are known to exhibit a wide range of biological activities, making the structural characterization of this scaffold crucial for drug discovery and development.[1]
This technical guide details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. Standardized experimental protocols for data acquisition and graphical workflows are also provided to aid in practical laboratory settings.
Chemical Structure and Properties:
-
Molecular Formula: C₅H₆N₂O₃[2]
-
Molecular Weight: 142.11 g/mol [2]
-
CAS Number: 27372-38-9[2]
-
Structure:

Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data based on the functional groups present in the molecule: a carboxylic acid, a cyclic amide (lactam), and a saturated heterocyclic ring system.
The IR spectrum is dominated by absorptions from the carboxylic acid and lactam functional groups. The presence of strong hydrogen bonding is expected to cause significant broadening of the O-H and N-H stretching bands.[3][4]
| Predicted Absorption (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300–2500 | Strong, Broad | O–H Stretch (hydrogen-bonded) | Carboxylic Acid |
| 3200–3100 | Medium, Broad | N–H Stretch (hydrogen-bonded) | Lactam (Amide) |
| 2980–2850 | Medium | C–H Stretch | Aliphatic (CH₂) |
| ~1720 | Strong | C=O Stretch | Carboxylic Acid |
| ~1670 | Strong | C=O Stretch (Amide I Band) | Lactam (Amide) |
| ~1550 | Medium | N–H Bend (Amide II Band) | Lactam (Amide) |
| 1440–1395 | Medium | O–H Bend | Carboxylic Acid |
| 1320–1210 | Strong | C–O Stretch | Carboxylic Acid |
Spectra are predicted for a solution in DMSO-d₆, a common solvent for polar, protic compounds.
¹H NMR Spectroscopy (Predicted)
The proton spectrum is expected to show four distinct signals corresponding to the acidic protons and the two methylene groups in the ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet, Broad | 1H | COOH |
| ~11.0 | Singlet, Broad | 1H | NH |
| ~2.8 | Triplet (t) | 2H | H-4 (CH₂) |
| ~2.4 | Triplet (t) | 2H | H-5 (CH₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum is predicted to show five signals for the five unique carbon atoms in the structure.[3]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Lactam) |
| ~165 | C OOH |
| ~145 | C-3 |
| ~25 | C-4 |
| ~20 | C-5 |
The mass spectrum, particularly under soft ionization techniques like Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern will likely involve characteristic losses from the carboxylic acid group and cleavage of the heterocyclic ring.[5]
| m/z (Predicted) | Ion Formula | Description |
| 143.0451 | [C₅H₇N₂O₃]⁺ | [M+H]⁺ (Protonated Molecule) |
| 125.0346 | [C₅H₅N₂O₂]⁺ | [M+H - H₂O]⁺ |
| 97.0396 | [C₄H₅N₂O]⁺ | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |
| 69.0447 | [C₃H₅N₂]⁺ | Further fragmentation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic sample like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.
-
-
Infrared (IR) Spectroscopy:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000–400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent mixture such as methanol or acetonitrile/water.
-
Introduce the sample into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
-
For fragmentation studies (MS/MS), select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for the title compound.
Figure 1. A generalized experimental workflow for the spectroscopic characterization of the title compound.
Figure 2. A plausible fragmentation pathway for this compound in ESI-MS.
References
The Biological Versatility of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of a wide array of derivatives with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyridazine derivatives, intended for researchers, scientists, and drug development professionals. The content herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of this important class of heterocyclic compounds.
Anticancer Activity of Pyridazine Derivatives
Pyridazine derivatives have demonstrated considerable potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyridazine derivatives against various cancer cell lines and molecular targets.
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: VEGFR-2 Inhibitors | ||||
| Compound 5b | HCT-116 | < Imatinib's IC50 | Imatinib | Not specified |
| Compound 4b | MCF-7 | 21.2 | Imatinib | Not specified |
| Series 2: CDK2 Inhibitors | ||||
| Compound 11m | T-47D | 0.43 ± 0.01 | - | - |
| Compound 11m | MDA-MB-231 | 0.99 ± 0.03 | - | - |
| Compound 11m | CDK2 | 0.0201 ± 0.00082 | - | - |
| Series 3: General Cytotoxic Agents | ||||
| Compound 4e | MCF-7 | 1-10 | 5-Fluorouracil, Etoposide | 1-10 |
| Compound 4f | SK-MEL-28 | 1-10 | 5-Fluorouracil, Etoposide | 1-10 |
Key Signaling Pathways in Anticancer Activity
JNK1 Signaling Pathway: The c-Jun N-terminal kinase 1 (JNK1) pathway is a critical signaling cascade involved in cell proliferation, apoptosis, and inflammation. Dysregulation of this pathway is often observed in cancer. Certain pyridazine derivatives have been shown to modulate JNK1 signaling, leading to anticancer effects.
Experimental Protocols for Anticancer Activity Evaluation
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Pyridazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
-
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., synthetic peptide)
-
Pyridazine derivatives
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
Antimicrobial Activity of Pyridazine Derivatives
Pyridazinone derivatives, a subset of pyridazines, have been reported to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazinone derivatives against various bacterial strains.[1][2]
| Compound ID | S. aureus (MRSA) | E. coli | P. aeruginosa | A. baumannii |
| Pyridazinone Series | MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) |
| Compound 7 | 7.8 | 7.8 | >28.57 | 7.8 |
| Compound 13 | 29.94 | 29.94 | 7.48 | 3.74 |
| Amikacin (Reference) | <0.53 | <0.53 | <0.53 | <0.53 |
Experimental Protocol for Antimicrobial Activity Evaluation
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Pyridazinone derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the pyridazinone derivatives in MHB directly in the 96-well plates.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Anti-inflammatory Activity of Pyridazine Derivatives
Pyridazine and pyridazinone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Quantitative Anti-inflammatory Activity Data
The table below summarizes the in vitro inhibitory activity of selected pyridazine derivatives against COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyrazole-pyridazine Hybrids | |||
| Compound 5f | >10 | 1.50 | >6.67 |
| Compound 6f | >10 | 1.15 | >8.70 |
| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 |
Key Signaling Pathways in Anti-inflammatory Activity
LPS-Induced NF-κB Signaling Pathway: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. Some pyridazinone derivatives have been found to inhibit this pathway.
Experimental Protocol for Anti-inflammatory Activity Evaluation
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Pyridazine derivatives
-
Detection reagent (e.g., fluorometric probe)
-
Microplate reader
-
-
Procedure:
-
Add reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a microplate.
-
Add the test compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity by monitoring the production of prostaglandin G2, often using a fluorometric probe, with a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
Drug Discovery and Development Workflow
The development of novel pyridazine derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Conclusion
Pyridazine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and more potent pyridazine-based therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel drug candidates for a variety of diseases.
References
An In-depth Technical Guide to 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its applications as a key intermediate in the development of pharmacologically active agents. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to support researchers, scientists, and professionals in the field of drug development.
Introduction
Pyridazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and agrochemical industries.[1] The pyridazine scaffold is a constituent of numerous pharmacologically active agents, exhibiting a wide array of biological activities, including anticancer, antihypertensive, antiviral, and antimicrobial properties.[1][2] The unique physicochemical characteristics of the pyridazine ring, such as its dipole moment and capacity for hydrogen bonding, make it a valuable pharmacophore in the design of molecules that can effectively interact with biological targets.[2]
Within this class, this compound (CAS No: 27372-38-9) serves as a fundamental building block and organic intermediate.[1] Its structure is primed for further chemical modification, enabling the synthesis of a diverse range of more complex, biologically active molecules. This guide will focus on the synthesis, properties, and key applications of this compound as a precursor in the development of novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 27372-38-9 | [3][4] |
| Molecular Formula | C₅H₆N₂O₃ | [3][4] |
| Molecular Weight | 142.11 g/mol | [3][4] |
| Appearance | Solid, powder to crystal | [3][5] |
| Melting Point | 196-198°C or 265°C | [3][5],[1] |
| Density | 1.65 ± 0.1 g/cm³ (at 20°C) | [3][5] |
| pKa | -2.06 ± 0.20 (Predicted) | [5] |
| XLogP3 | -1.1 | [3] |
| PSA (Polar Surface Area) | 78.8 Ų | [3] |
Note: Discrepancies in the reported melting point may be attributed to different analytical methods or sample purity.
Synthesis and Experimental Protocols
The primary and most efficient synthesis of this compound involves the cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[1]
Experimental Protocol: Synthesis from α-Ketoglutaric Acid.[1]
Materials:
-
α-ketoglutaric acid (2.2 g)
-
Hydrazine hydrate (9 mL)
-
Water (5 mL)
-
Single-neck reaction flask
-
Stirring apparatus
-
Refrigerator
-
Suction filtration apparatus
Procedure:
-
Add 2.2 g of α-ketoglutaric acid to a single-neck flask containing 5 mL of water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes.
-
Observe the solution as it slowly turns light yellow.
-
Continue stirring for 30 minutes at room temperature.
-
Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.
-
Filter the resulting precipitate via suction filtration to collect the product.
-
The final product is a white powder (2.07 g), corresponding to a yield of 98.1%. The melting point of the product obtained through this method is reported as 265°C.[1]
Applications in Drug Discovery and Development
This compound is primarily utilized as a versatile intermediate for synthesizing more complex and biologically potent molecules.[1]
Synthesis of Bioactive Molecules
The compound serves as a direct precursor to several important chemical entities.
4.1.1 Experimental Protocol: Preparation of 6-chloropyridazine-3-carboxylic acid methyl ester.[1]
This derivative is a known intermediate for anti-tumor and anti-bacterial agents, as well as agricultural pesticides.[1]
Materials:
-
Product from section 3.1 (unspecified starting mass)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Activated carbon
-
Sodium carbonate solution
Procedure:
-
The product from the previous synthesis is treated with phosphorus oxychloride and refluxed for 1 hour.
-
The excess phosphorus oxychloride is evaporated to dryness.
-
The residue is added to ice with stirring.
-
A small amount of activated carbon is added, and the mixture is stirred for 30 minutes.
-
The mixture is filtered via suction.
-
The pH of the filtrate is adjusted to 7-8 with a sodium carbonate solution, leading to the precipitation of a light yellow solid.
-
The solid is collected by suction filtration and washed with water to yield the chlorinated derivative.
4.1.2 Experimental Protocol: Synthesis of a LANCL2 Pathway Modulator.[1]
The title compound is used to prepare agents that target the lanthionine synthase C-like protein 2 (LANCL2) pathway, which is implicated in metabolic, infectious, and autoimmune diseases.[1]
Materials:
-
This compound (23.04 mg, 1 eq)
-
(6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (60 mg, 1 eq)
-
Anhydrous DMF (2 mL)
-
Propane phosphonic acid anhydride (T3P)
Procedure:
-
In a reaction vessel, dissolve the benzimidazole starting material (60 mg) in 2 mL of anhydrous DMF.
-
Add this compound (23.04 mg).
-
Add T3P to the stirred mixture to facilitate the amide coupling reaction.
Biological Significance of Derivatives
The true value of this compound is realized in the biological activities of the compounds derived from it.
LANCL2 Pathway: Derivatives have been designed to bind to the LANCL2 protein.[1] This interaction can trigger beneficial responses for treating a variety of conditions, including diabetes, chronic inflammatory diseases, and autoimmune disorders.[1]
Summary of Quantitative Data
This table summarizes the key quantitative results from the experimental protocols discussed.
| Experiment | Product | Reagents | Yield | Melting Point (°C) | Reference |
| Synthesis of Core Compound | This compound | α-ketoglutaric acid, Hydrazine hydrate | 98.1% | 265 | [1] |
| Chlorination | 6-chloropyridazine-3-carboxylic acid methyl ester | Core Compound, POCl₃ | 71% | 192 | [1] |
Conclusion
This compound is a highly valuable heterocyclic compound, distinguished by its straightforward and high-yield synthesis. While it does not possess significant biological activity itself, its true utility lies in its role as a versatile and essential precursor. The protocols and data presented herein demonstrate its importance in constructing advanced molecules with significant therapeutic potential, particularly in the development of agents targeting pathways like LANCL2 and in the synthesis of intermediates for a broad range of agrochemical and pharmaceutical products. This makes it a compound of continuing interest for researchers and professionals in synthetic and medicinal chemistry.
References
In-Depth Technical Guide: Stability and Storage of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Due to the limited availability of specific stability studies for this compound, this guide integrates general chemical principles of the pyridazinone core and carboxylic acid functionality with established protocols for forced degradation studies as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Summary of Stability and Storage
Proper handling and storage are paramount to maintaining the integrity and purity of this compound. The following table summarizes the key stability liabilities and recommended storage conditions based on available safety data sheets and the chemical nature of the molecule.
| Parameter | Recommendation/Information | Citation |
| Storage Temperature | Store in a cool, dry place. | [1][2] |
| Light Exposure | Protect from light. | [1] |
| Atmosphere | Store in a tightly closed container, potentially under an inert atmosphere due to sensitivity to air and moisture. | [1][2][3] |
| Moisture | Moisture sensitive; store in a dry place. | [3] |
| General Stability | Stable under proper storage conditions. | [4][5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Citation |
| Molecular Formula | C5H6N2O3 | [3][6][7] |
| Molecular Weight | 142.11 g/mol | [6][7] |
| Appearance | White to cream or yellow solid/powder. | [3][8] |
| Melting Point | 196-198°C | [6][8] |
| Solubility | Information not widely available, but likely soluble in aqueous bases and polar organic solvents. | |
| pKa | Not experimentally determined, but expected to have an acidic pKa due to the carboxylic acid group. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated in the public domain, potential degradation routes can be inferred based on the functional groups present: a cyclic hydrazide (dihydropyridazinone), a carboxylic acid, and a tetrahydropyridazine ring.
Hydrolytic Degradation
The cyclic hydrazide structure is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the pyridazinone ring to form a dicarboxylic acid derivative. The carboxylic acid group itself is generally stable to hydrolysis.
Oxidative Degradation
The nitrogen atoms in the heterocyclic ring can be susceptible to oxidation, potentially forming N-oxides. The tetrahydropyridazine ring could also undergo oxidation to a more aromatic pyridazine or pyridazinone system.
Thermal Degradation
At elevated temperatures, the most likely degradation pathway is the decarboxylation of the carboxylic acid group. The stability of the heterocyclic ring at high temperatures would need to be experimentally determined.
Photolytic Degradation
Exposure to UV or visible light could induce photolytic degradation, potentially through radical mechanisms, leading to a complex mixture of degradation products. The specific chromophores in the molecule would influence its photosensitivity.
Experimental Protocols for Forced Degradation Studies
To develop a stability-indicating analytical method and to understand the degradation profile of this compound, forced degradation studies should be conducted according to ICH guidelines. The following are proposed experimental protocols.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed. The goal is to achieve 5-20% degradation of the parent compound.
Stress Conditions
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C. Neutralize samples with 1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 1 M NaOH and keep at room temperature. Neutralize samples with 1 M HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 6% H2O2 and keep at room temperature, protected from light. |
| Thermal Degradation | Expose the solid compound and the stock solution to 80°C in a calibrated oven. The solid sample should be dissolved in the initial mobile phase before analysis. |
| Photolytic Degradation | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detection at an appropriate wavelength (to be determined by UV scan of the parent compound) and mass spectrometry (MS) for identification of degradants. |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation product peaks.
Characterization of Degradation Products
The identification of major degradation products is essential for understanding the stability of the molecule. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose.
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the degradation products and obtain structural information. For unambiguous structure elucidation, preparative HPLC can be used to isolate the major degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
While specific stability data for this compound is not extensively available, this guide provides a comprehensive framework for its handling, storage, and stability assessment based on its chemical structure and established scientific and regulatory principles. For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies to understand the intrinsic stability of this molecule and to develop and validate a stability-indicating analytical method for its quality control. The proposed protocols and methodologies in this guide serve as a robust starting point for these critical activities.
References
- 1. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
Methodological & Application
Application Notes and Protocols: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid as a versatile intermediate in the discovery of novel therapeutic agents. The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document offers detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to facilitate its application in drug development projects.
Chemical Properties and Synthesis
This compound (CAS 27372-38-9) is a solid organic compound with a molecular weight of 142.11 g/mol and a molecular formula of C₅H₆N₂O₃.[3][4] It serves as a key building block for the synthesis of a variety of more complex heterocyclic compounds.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 27372-38-9 | [3] |
| Molecular Formula | C₅H₆N₂O₃ | [3] |
| Molecular Weight | 142.11 | [3] |
| Appearance | Solid | [4] |
| Melting Point | 196-198°C | [4] |
| Density | 1.65 ± 0.1 g/cm³ | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from α-ketoglutaric acid.
Materials:
-
α-ketoglutaric acid
-
Hydrazine hydrate
-
Water
Procedure:
-
In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring for 30 minutes.
-
Place the flask in a refrigerator for 3 hours to allow for precipitation.
-
Collect the white powder by suction filtration.
-
The resulting white powder (2.07 g, 98.1% yield) is this compound and can be used directly in subsequent reactions.[5]
Protocol 2: Synthesis of 6-chloropyridazine-3-carboxylic acid methyl ester
This protocol details the conversion of this compound to a key chlorinated intermediate.
Materials:
-
This compound
-
Glacial acetic acid
-
Bromine
-
Methanol
-
Concentrated sulfuric acid
-
Phosphorus oxychloride
-
Activated carbon
-
Sodium carbonate solution
Procedure:
-
Bromination: Suspend 2 g of this compound in 20 mL of glacial acetic acid. Slowly add bromine dropwise while maintaining the temperature at 50°C. The reaction mixture will turn from red to milky white. Continue the reaction for 1 hour after the addition is complete. Cool the mixture and collect the white solid by suction filtration, washing with ethyl acetate and then water to yield the brominated intermediate (1.96 g, 98% yield).[6]
-
Esterification: Dissolve 1.28 g of the brominated intermediate in 10 mL of methanol with stirring. Slowly add 1.1 equivalents of concentrated sulfuric acid dropwise. Reflux the mixture for 4.5 hours. Cool the solution to allow for precipitation and collect the white solid by suction filtration (1.32 g, 95% yield).[6]
-
Chlorination: To 1 g of the methyl ester, add 25 mL of phosphorus oxychloride while stirring and reflux for 1 hour. Evaporate the phosphorus oxychloride to dryness. Add the residue to 30 mL of ice with stirring, followed by the addition of 0.1 g of activated carbon. Stir for 30 minutes and then filter by suction. Adjust the pH of the filtrate to 7-8 with sodium carbonate solution to precipitate a light yellow solid. Collect the solid by suction filtration and wash with water to obtain 6-chloropyridazine-3-carboxylic acid methyl ester (0.80 g, 71% yield, 98.5% purity by HPLC).[5][6]
Protocol 3: Amide Coupling for the Synthesis of a LANCL2 Pathway Modulator
This protocol describes the synthesis of 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
(6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(octahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone salt
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Propylphosphonic Anhydride (T3P), 50% solution in ethyl acetate
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
To a reaction flask, add 60 mg (1 eq) of (6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)(octahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone salt and 2 mL of anhydrous DMF.
-
Add 23.04 mg (1 eq) of this compound.
-
While stirring, add 103.2 mg (1.5 eq) of T3P (50% solution in ethyl acetate) and 83.7 mg (3 eq) of DIPEA.
-
Stir the reaction mixture at 30°C overnight.
-
Monitor the reaction completion by LC-MS.
-
Upon completion, purify the product by filtration, concentration, and column chromatography (DCM:MeOH gradient from 0% to 5%) followed by preparative thin-layer chromatography (DCM:MeOH = 95:5) to yield the pure product (19.6 mg, 26.4% yield).[6]
Quantitative Data
The following tables summarize the yields of key synthetic steps and the biological activity of related pyridazinone derivatives. It is important to note that while these compounds share the pyridazinone core, they may not all be direct derivatives of this compound.
Table 2: Synthesis Yields
| Product | Starting Material | Yield (%) | Purity (%) | Reference |
| This compound | α-Ketoglutaric acid | 98.1 | - | [5] |
| Brominated Intermediate | This compound | 98 | - | [6] |
| Methyl Ester Intermediate | Brominated Intermediate | 95 | - | [6] |
| 6-chloropyridazine-3-carboxylic acid methyl ester | Methyl Ester Intermediate | 71 | 98.5 (HPLC) | [5][6] |
| LANCL2 Pathway Modulator | This compound | 26.4 | - | [6] |
Table 3: Biological Activity of Pyridazinone Derivatives
| Compound Class | Target/Assay | IC₅₀ / MIC | Reference |
| Pyridazinone-based congeners | VEGFR-2 Inhibition | 60.70–1800 nM | [7] |
| Pyridazinone-based congeners | S. aureus and MRSA | 0.5–128 µg/mL | [7] |
| Diarylurea derivatives with pyridazinone scaffold | Staphylococcus aureus | 16 µg/mL | [7] |
| Diarylurea derivatives with pyridazinone scaffold | Candida albicans | 16 µg/mL | [7] |
Signaling Pathways and Experimental Workflows
LANCL2 Signaling Pathway
The compound 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl)octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-4,5-dihydropyridazin-3(2H)-one targets the Lanthionine Synthase C-Like Protein 2 (LANCL2) pathway.[5] LANCL2 is a receptor for abscisic acid (ABA) and its activation triggers downstream signaling cascades that can influence cellular processes like proliferation and metabolism.[8][9] One key pathway involves the activation of p38 MAPK via PPARγ, leading to the upregulation of cell cycle inhibitors like p21, p27, and p16, ultimately inducing a state of dormancy in cancer cells.[3][4] Another pathway activated by the ABA/LANCL2 system in cardiomyocytes involves the transcription factor ERRα, which acts upstream of the AMPK/PGC-1α axis to control mitochondrial function and energy metabolism.[8]
General Synthetic Workflow
The following diagram illustrates the general workflow for utilizing this compound as a scaffold in the synthesis of diverse derivatives for biological screening.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Amide Coupling with 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amide coupling of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with primary and secondary amines. The methodologies outlined below are based on established amide bond formation techniques and provide a starting point for reaction optimization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its presence in various biologically active molecules.[1] The formation of an amide bond by coupling its carboxylic acid moiety with a diverse range of amines is a critical step in the synthesis of new chemical entities for drug discovery. Amide coupling reactions are fundamental in medicinal chemistry, typically requiring the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2][3][4] A variety of coupling reagents have been developed to achieve high yields and minimize side reactions.[5][6]
This application note details several common and effective protocols for the amide coupling of this compound, including methods utilizing HATU, HBTU, EDC/HOBt, and T3P.
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid of this compound, followed by the addition of an amine to form the corresponding amide.
Caption: General Amide Coupling Reaction Scheme.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical and can significantly impact reaction yield, time, and the suppression of side reactions like racemization. The following table summarizes common coupling reagents suitable for this transformation.
| Coupling Reagent | Activating Additive | Base | Typical Solvent | Key Advantages | Potential Issues |
| HATU | None | DIPEA, TEA | DMF, DCM | High reactivity, fast reactions, effective for hindered substrates.[7][8] | Can cause guanidinylation of the amine if used in excess.[6] |
| HBTU | HOBt (often inherent) | DIPEA, TEA | DMF, DCM | Efficient, widely used, by-products are generally soluble.[5][6] | Can also cause guanidinylation.[6] |
| EDC | HOBt, Oxyma | DIPEA, TEA, DMAP | DMF, DCM | Water-soluble by-products are easily removed by aqueous workup.[2][5][9] | Can lead to O-acylisourea rearrangement if HOBt is not used.[4] |
| T3P® | None | DIPEA, Pyridine | DMF, Ethyl Acetate | By-products are water-soluble; efficient and clean reactions.[1] | May require slightly elevated temperatures. |
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound. It is recommended to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.
Protocol 1: HATU Mediated Amide Coupling
This protocol is recommended for a wide range of amines, including those that are sterically hindered or electron-deficient.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0°C, add HATU (1.1 - 1.5 eq) and the desired amine (1.1 eq).
-
Slowly add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This is a classic and widely used method with the advantage of having water-soluble by-products.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA or TEA
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
Protocol 3: T3P® (Propylphosphonic Anhydride) Mediated Amide Coupling
This protocol has been specifically reported for the amide coupling of this compound.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
T3P® (Propylphosphonic anhydride, typically as a 50% solution in ethyl acetate)
-
DIPEA or Pyridine
-
Anhydrous DMF or Ethyl Acetate
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the amine (1.0 eq) in anhydrous DMF.[1]
-
Add DIPEA (3.0 eq) to the mixture.[1]
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the stirred solution.[1]
-
Stir the reaction at 30°C overnight.[1]
-
Monitor the reaction progress by LC-MS.[1]
-
Upon completion, perform an aqueous workup and purification as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling, workup, and purification process.
Caption: General Experimental Workflow for Amide Coupling.
Signaling Pathway of Carboxylic Acid Activation
This diagram illustrates the general mechanism of carboxylic acid activation by a coupling reagent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.
Caption: Mechanism of Carboxylic Acid Activation for Amide Synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Amide Synthesis [fishersci.dk]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and its Derivatives in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the pyridazinone scaffold, originating from precursors like 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, in the development of agrochemicals. While this compound itself is primarily an intermediate, its core structure is fundamental to a range of herbicides and plant growth regulators.[1] This document details the synthesis of this key intermediate, its derivatization into active compounds, their modes of action, and protocols for evaluating their efficacy.
Introduction to Pyridazinones in Agriculture
Pyridazinone derivatives are a significant class of heterocyclic compounds utilized in agriculture for their diverse biological activities.[2][3][4] These activities include herbicidal, plant growth regulatory, insecticidal, and fungicidal properties.[2][3] The versatility of the pyridazinone ring allows for a wide range of chemical modifications, leading to the development of compounds with specific activities and modes of action.
Synthesis of the Core Scaffold: this compound
The foundational pyridazinone structure can be synthesized from readily available starting materials. A common method involves the cyclization of a dicarboxylic acid or its derivative with hydrazine.
Experimental Protocol: Synthesis of this compound
-
Materials: Maleic anhydride, Hydrazine hydrate, Hydrochloric acid, Water, Ethanol.
-
Procedure:
-
Dissolve maleic anhydride in water to form maleic acid.
-
Slowly add hydrazine hydrate to the maleic acid solution while stirring. An exothermic reaction will occur.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with ethanol.
-
Dry the resulting white solid, which is 1,2-dihydropyridazine-3,6-dione (Maleic Hydrazide).
-
Further specific modifications, such as reduction and carboxylation, would be required to yield this compound. A general representation of pyridazinone synthesis is provided below.
-
Derivatization and Application of Pyridazinone Agrochemicals
The this compound scaffold can be chemically modified to produce a variety of agrochemicals. Key examples include the herbicides Chloridazon and Norflurazon, and the plant growth regulator Maleic Hydrazide.
Chloridazon is a selective herbicide used for the control of broadleaf weeds, particularly in sugar beet crops.[5][6]
-
Synthesis from a Pyridazinone Precursor: A key intermediate, 6-chloropyridazine-3-carboxylic acid, can be synthesized and further modified to produce various herbicides.[7] The synthesis of Chloridazon itself involves the reaction of phenylhydrazine with mucochloric acid, followed by amination.[5]
-
Mode of Action: Chloridazon is a systemic herbicide that is primarily absorbed by the roots. It inhibits photosynthesis by blocking electron transport at photosystem II (PSII).[5][6]
Norflurazon is a pre-emergence herbicide used to control grass and broadleaf weeds in various crops, including cotton, soybeans, and peanuts.[2]
-
Mode of Action: Norflurazon inhibits carotenoid biosynthesis, which leads to the photo-destruction of chlorophyll and ultimately inhibits photosynthesis.[3][8] This results in a characteristic bleaching of the plant tissue.
| Property | Chloridazon | Norflurazon |
| IUPAC Name | 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one |
| Mode of Action | Photosystem II inhibitor[5][6] | Carotenoid biosynthesis inhibitor[3][8] |
| Application Rate | 1.3–3.25 kg/ha | Up to 3.9 pounds/acre (approx. 4.37 kg/ha )[8] |
| Target Weeds | Annual broad-leaved weeds | Annual and perennial grasses, broadleaf weeds, sedges, and rushes[2] |
| Crops | Sugar beet, fodder beet, beetroot | Cotton, soybeans, peanuts, blueberries, citrus, cranberries, hops[2] |
| Toxicological Data | Chloridazon | Norflurazon |
| Acute Oral LD50 (Rat) | >2,500 mg/kg | >8,000 mg/kg |
| Acute Dermal LD50 (Rat) | >2,000 mg/kg | >20,000 mg/kg |
| Acute Inhalation LC50 (Rat) | >5.4 mg/L | >0.057 mg/L (4h) |
| Eye Irritation (Rabbit) | Irritating | Mildly irritating[8] |
| Skin Irritation (Rabbit) | Irritating | Slightly irritating[8] |
Data sourced from publicly available databases and may vary based on specific formulations.
Maleic hydrazide is a plant growth regulator used to inhibit sprouting in stored crops like potatoes and onions, and to control the growth of suckers in tobacco.[4][9] It acts by inhibiting cell division.[4]
| Property | Maleic Hydrazide |
| IUPAC Name | 1,2-dihydropyridazine-3,6-dione |
| Mode of Action | Inhibition of cell division[4] |
| Application | Sprout inhibition in potatoes, onions; sucker control in tobacco[4][9] |
| Crops | Potatoes, onions, tobacco[4][9] |
Experimental Protocols for Efficacy Testing
Protocol: Greenhouse Pot Study for Pre-emergence Herbicidal Efficacy
-
Objective: To evaluate the pre-emergence herbicidal activity of a test compound on target weed species.
-
Materials: Pots (e.g., 10 cm diameter), soil mix, seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli), test compound, solvent (e.g., acetone), surfactant, sprayer.
-
Procedure:
-
Fill pots with soil mix and sow a predetermined number of weed seeds at a uniform depth.
-
Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to test different application rates. Add a surfactant to the spray solution as required.
-
Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated sprayer. Include a control group sprayed only with the solvent and surfactant solution.
-
Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil surface.
-
Assess the weed emergence and phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of the surviving weeds, dry, and weigh to determine the fresh and dry weight reduction compared to the control.
-
Calculate the GR50 (the dose required to cause a 50% reduction in growth) for the test compound.
-
Conclusion
The this compound structure is a valuable building block in the synthesis of a diverse range of agrochemicals. Understanding the synthesis of this core and its subsequent derivatization is crucial for the development of new and effective herbicides and plant growth regulators. The modes of action of pyridazinone-based agrochemicals are well-studied, providing a solid foundation for the rational design of novel compounds with improved efficacy and environmental profiles. The protocols outlined in these notes provide a framework for the systematic evaluation of such novel compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Norflurazon | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 7. Page loading... [guidechem.com]
- 8. wsdot.wa.gov [wsdot.wa.gov]
- 9. Maleic hydrazide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a versatile heterocyclic scaffold that holds significant promise in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the derivatization of this core structure and subsequent biological screening of the resulting compounds. The protocols outlined below focus on two primary derivatization strategies: amide bond formation and esterification, which are common methods for creating libraries of compounds for biological evaluation.
Derivatization Strategies
The carboxylic acid moiety of this compound is the primary site for derivatization. Amide coupling with a diverse range of amines or esterification with various alcohols allows for the systematic exploration of the chemical space around the core scaffold, which can lead to the identification of novel bioactive molecules.
Experimental Workflow for Derivatization and Screening
Caption: Workflow for derivatization and biological screening.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from α-ketoglutaric acid.[6]
Materials:
-
α-ketoglutaric acid
-
Hydrazine hydrate
-
Water
-
Refrigerator
-
Suction filtration apparatus
Procedure:
-
In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring for 30 minutes.
-
Place the flask in a refrigerator for 3 hours to allow for precipitation.
-
Collect the white powder product by suction filtration. This yields approximately 2.07 g (98.1%) of this compound.[6] The product can be used in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines the synthesis of amide derivatives using a peptide coupling agent.[6][7]
Materials:
-
This compound
-
Substituted amine (e.g., aniline or benzylamine derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1 equivalent).
-
To the stirred solution, add EDC (1.1 equivalents), DMAP (0.1 equivalents), and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Fischer Esterification
This protocol describes the synthesis of ester derivatives under acidic conditions.[8]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, or substituted benzyl alcohols) in excess (can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Reflux apparatus
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend this compound (1 equivalent) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.
Biological Screening Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Production in Macrophages)
This protocol evaluates the anti-inflammatory potential of the derivatives by measuring their effect on cytokine production in macrophages.[3][11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized derivatives dissolved in DMSO
-
ELISA kit for TNF-α
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values for the inhibition of TNF-α production.
Data Presentation
The quantitative data from the biological screening assays should be summarized in tables for clear comparison of the activity of the different derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Derivative | R Group | Cell Line | IC₅₀ (µM) | Reference |
| Example 1 | Substituted Phenyl | MCF-7 | Data | |
| Example 2 | Substituted Benzyl | A549 | Data | |
| ... | ... | ... | Data | |
| Doxorubicin | (Positive Control) | MCF-7 | Data |
Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Derivative | R Group | Assay | IC₅₀ (µM) | Reference |
| Example A | Substituted Phenyl | TNF-α Inhibition | Data | |
| Example B | Substituted Benzyl | IL-6 Inhibition | Data | |
| ... | ... | ... | Data | |
| Dexamethasone | (Positive Control) | TNF-α Inhibition | Data |
Signaling Pathway Visualization
Several pyridazine and pyridazinone derivatives have been shown to exert their biological effects by modulating key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in both cancer and inflammation.[1][2][12]
JNK Signaling Pathway Inhibition by Pyridazinone Derivatives
Caption: Inhibition of the JNK signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. brieflands.com [brieflands.com]
- 11. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research, often serving as a key intermediate in the synthesis of various biologically active molecules.[1] Accurate quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this analyte is not widely published, the following protocol is based on established methods for the analysis of polar, cyclic carboxylic acids and hydrazine derivatives.[2][3][4][5]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and applicability to complex matrices. The method involves chromatographic separation of the analyte from matrix components followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle
The analyte is first separated from other components in the sample on a reverse-phase or HILIC column. Following chromatographic separation, the compound is ionized, and the mass spectrometer isolates the precursor ion of the analyte. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process ensures a high degree of certainty in the identification and quantification of the target compound.
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of this compound from a biological matrix such as plasma.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Add 10 µL of Internal Standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For highly polar compounds, a HILIC column may provide better retention.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined experimentally, though positive mode is common for nitrogen-containing heterocycles).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan. For a compound with a molecular weight of 142.11 g/mol , the precursor ion would be m/z 143.1. Hypothetical product ions could result from the loss of CO₂ (m/z 99.1) or other characteristic fragments.
-
Internal Standard: MRM transitions for the internal standard will be similarly optimized.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels. The results can be summarized in the following tables.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Calibration Curve Equation | y = mx + c |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.95 | 95.0 | < 15 |
| Low QC | 3 | 2.91 | 97.0 | < 10 |
| Mid QC | 100 | 102.3 | 102.3 | < 8 |
| High QC | 800 | 792.0 | 99.0 | < 7 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Logical Relationship of the Analytical Method
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in the Synthesis of Potential LANCL2 Protein Binders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield a primary, peer-reviewed source detailing the direct synthesis of LANCL2 protein binders using 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. One secondary source suggests a potential link, which is presented here for informational purposes. The following application notes and protocols are therefore based on this lead and general principles of medicinal chemistry and protein biology to guide potential research in this area.
Introduction
Lanthionine Synthetase C-Like 2 (LANCL2) is a promising therapeutic target for a range of immunological and metabolic diseases. It is a G-protein coupled receptor whose natural ligand is abscisic acid (ABA). Activation of LANCL2 has been shown to modulate key signaling pathways involved in immune regulation and metabolic control, making it an attractive target for the development of novel therapeutics. The pyridazinone scaffold is a versatile heterocyclic motif found in many biologically active compounds. This document explores the potential utility of this compound as a starting material for the synthesis of LANCL2 protein binders.
The LANCL2 Signaling Pathway
LANCL2 activation initiates signaling cascades that influence immune responses and metabolic processes. A key pathway involves the positive regulation of Akt phosphorylation through interaction with mTORC2. This pathway is crucial for cell survival and metabolic regulation. Additionally, LANCL2 activation is linked to the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
Caption: LANCL2 signaling pathway activated by a potential binder.
Hypothetical Synthesis of a LANCL2 Binder
Based on a secondary source, this compound could be a precursor for the synthesis of 6-(5-(6-(1H-benzo[d]imidazol-2-yl)pyridinoyl)octahydropyrrole[3,4-c]pyrrole-2-carbonyl)-4,5-dihydropyridazin-3(2H)-one, a putative LANCL2 binder. A plausible, though unverified, synthetic route would involve an amide coupling reaction.
Application of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of pharmacologically active molecules. While not typically biologically active itself in the context of metabolic diseases, its rigid pyridazine core makes it an ideal scaffold for the development of potent and selective modulators of key metabolic targets. This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate in the discovery of novel therapeutics for metabolic disorders such as obesity and type 2 diabetes. The primary applications highlighted are in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors and Lanthionine Synthetase C-like protein 2 (LANCL2) pathway activators.
Application Note 1: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
Background
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids.[1] Inhibition of SCD1 has been shown to increase insulin sensitivity, reduce body weight, and decrease triglyceride levels in preclinical models, making it a promising target for the treatment of obesity and metabolic syndrome.[1][2] Pyridazine-based compounds derived from this compound have been identified as potent SCD1 inhibitors.[2][3]
Quantitative Data of Representative Pyridazine-Based SCD1 Inhibitors
| Compound ID | Target | In Vitro Potency (IC50) | In Vivo Model | Efficacy | Reference |
| Compound 49 (XEN103) | Mouse SCD1 | 14 nM | Rodent model of obesity | Striking reduction of weight gain (ED50 = 0.8 mg/kg) | [2] |
| Analog 3e | Rat SCD1 | - | Zucker fa/fa (ZF) rat | Dose-dependent decrease of body weight gain and plasma fatty acid desaturation index | [3] |
| Azetidinyl Pyridazines | SCD | Potent and orally bioavailable | Diet-induced obesity mouse model | Efficacy in preventing weight gain | [4] |
Experimental Protocols
1. Synthesis of a Representative Pyridazine-Based SCD1 Inhibitor
This protocol is a representative synthesis for creating a piperazin-1-ylpyridazine derivative, a class of potent SCD1 inhibitors. The initial steps would involve the chemical modification of this compound to introduce necessary functional groups for coupling with the piperazine moiety.
-
Step 1: Chlorination of the Pyridazine Core: this compound is first converted to a more reactive intermediate, such as a 3,6-dichloropyridazine derivative, using a chlorinating agent like phosphorus oxychloride.
-
Step 2: Nucleophilic Substitution with Piperazine: The dichlorinated pyridazine is then reacted with a suitable piperazine derivative. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile at an elevated temperature.
-
Step 3: Amide Coupling: The remaining functional group on the pyridazine core (originally the carboxylic acid) is activated, for example with a coupling reagent like HATU or EDC/HOBt, and reacted with a desired amine to form the final amide product.
-
Step 4: Purification: The final compound is purified using column chromatography on silica gel, followed by characterization using NMR and mass spectrometry.
2. In Vitro SCD1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of synthesized compounds on SCD1 enzyme activity in liver microsomes.
-
Materials:
-
Liver microsomes from a relevant species (e.g., mouse, rat, human).
-
Stearoyl-CoA substrate.
-
NADPH.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Scintillation fluid and counter for radiolabeled assays, or a mass spectrometer for non-radiolabeled assays.
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes, NADPH, and assay buffer.
-
Add the test compound at various concentrations (typically from nanomolar to micromolar range). A vehicle control (DMSO) should be included.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the stearoyl-CoA substrate.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution).
-
Extract the fatty acids using an organic solvent.
-
Quantify the amount of oleoyl-CoA (the product of the SCD1 reaction) formed using either liquid scintillation counting (if a radiolabeled substrate was used) or LC-MS.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization
Caption: Role of SCD1 in lipid metabolism and its inhibition.
Application Note 2: Development of LANCL2 Pathway Activators
Background
Lanthionine Synthetase C-like protein 2 (LANCL2) is a therapeutic target for metabolic and inflammatory diseases. Activation of the LANCL2 pathway has been shown to have insulin-sensitizing effects, making it a potential target for the treatment of type 2 diabetes. While less documented than for SCD1 inhibitors, pyridazine-based structures can be explored for their potential to activate this pathway.
Experimental Protocols
1. General Synthesis of a Pyridazine-based LANCL2 Activator
The synthesis would involve modifying the this compound core to append moieties known to interact with the LANCL2 binding pocket. This could involve multi-step synthesis to build a more complex molecule.
2. In Vitro Glucose Uptake Assay
This protocol is designed to measure the effect of test compounds on glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).
-
Materials:
-
L6 myotubes or 3T3-L1 adipocytes cultured in 96-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]-glucose (radiolabeled) or a fluorescent glucose analog like 2-NBDG.
-
Test compounds dissolved in DMSO.
-
Insulin (as a positive control).
-
Cytochalasin B (as a negative control/inhibitor of glucose transport).
-
Cell lysis buffer.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Differentiate cells into myotubes or adipocytes.
-
Wash the cells with serum-free medium and incubate for 2-4 hours to serum-starve.
-
Wash the cells with KRH buffer.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 30 minutes). Include vehicle control, insulin, and cytochalasin B controls.
-
Add the labeled glucose analog (e.g., 2-deoxy-D-[³H]-glucose) and incubate for a short period (e.g., 5-10 minutes).
-
Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with the lysis buffer.
-
Measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.
-
Normalize the data to the protein concentration in each well.
-
Calculate the fold change in glucose uptake relative to the vehicle control.
-
Visualization
Caption: LANCL2 activation leading to glucose uptake.
This compound is a valuable starting material for the synthesis of novel drug candidates for metabolic diseases. Its utility in constructing potent pyridazine-based inhibitors of SCD1 is well-established, offering a promising avenue for the development of anti-obesity and anti-diabetic therapeutics. Furthermore, its potential as a scaffold for developing activators of the LANCL2 pathway warrants further investigation. The protocols and data presented here provide a framework for researchers to utilize this versatile chemical entity in their drug discovery and development efforts targeting metabolic disorders.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for reaction of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with hydrazine hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide, a key intermediate in the development of novel therapeutics. The procedure outlines the reaction of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with hydrazine hydrate. This carbohydrazide derivative serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential biological activities. Pyridazinone-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.
Introduction
The pyridazinone core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the pyridazinone ring allows for the modulation of its physicochemical and pharmacological properties, making it an attractive target for the development of new chemical entities. The synthesis of carbohydrazide derivatives from their corresponding carboxylic acids is a fundamental transformation in medicinal chemistry, providing a versatile handle for further chemical modifications and the construction of more complex molecular architectures. This protocol details a reliable method for the preparation of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide, a valuable building block for the synthesis of novel pyridazinone-based drug candidates.
Experimental Protocol
Materials and Equipment
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous ethanol (20 mL/g of carboxylic acid).
-
Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (80% solution, 3.0 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
Drying: Dry the collected solid under vacuum to obtain the crude 6-oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol or an appropriate solvent system.
Data Presentation
| Parameter | Value |
| Reactants | |
| Starting Material | This compound |
| Reagent | Hydrazine Hydrate (80%) |
| Solvent | Anhydrous Ethanol |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carbohydrazide |
| Expected Yield | 80-90% |
| Appearance | White to off-white solid |
| Characterization Data (Hypothetical) | |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 11.2 (s, 1H), 9.4 (s, 1H), 4.3 (br s, 2H), 2.8 (t, J = 8.0 Hz, 2H), 2.4 (t, J = 8.0 Hz, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 168.0, 165.5, 145.0, 30.0, 25.0 |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H), 1680 (C=O, amide), 1650 (C=O, pyridazinone) |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₅H₉N₄O₂: 157.07, found: 157.07 |
Experimental Workflow Diagram
The Role of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid in the Preparation of Anti-Tumor Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (PCA) is a heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules. While direct anti-tumor properties of PCA are not extensively documented, its true significance in oncology lies in its role as a versatile precursor for the synthesis of pyridazinone-based anti-cancer agents. This document provides a comprehensive overview of the application of PCA in the preparation of anti-tumor agents, including detailed protocols for the synthesis of key intermediates and examples of pyridazinone derivatives with demonstrated anti-cancer activity.
Introduction
The pyridazinone scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including anti-cancer properties. These compounds often exert their anti-tumor effects through various mechanisms, such as kinase inhibition, apoptosis induction, and anti-angiogenic activity. This compound represents a key starting material for accessing a variety of substituted pyridazinone cores, making it a molecule of significant interest in medicinal chemistry and drug discovery.
Application Notes
PCA as a Precursor to Key Pyridazinone Intermediates
The primary role of PCA in the preparation of anti-tumor agents is its conversion into more synthetically versatile intermediates. A notable example is the synthesis of 6-chloropyridazine-3-carboxylic acid and its esters. The chloro substituent at the 6-position is a good leaving group, allowing for the introduction of various functionalities through nucleophilic substitution reactions. This enables the generation of diverse libraries of pyridazinone derivatives for screening as potential anti-cancer drugs.
Synthesis of Pyridazinone-Based Anti-Tumor Agents
The pyridazinone scaffold, accessible from PCA, has been incorporated into numerous compounds with significant anti-tumor activity. For instance, various pyridazinone derivatives have been patented for their potential in treating cancers by modulating the activity of kinases such as Met kinase, which is implicated in tumor growth and metastasis.[1][2] Furthermore, compounds containing the 4,5-dihydropyridazin-3(2H)-one moiety have shown promise as dual-function antimicrobial and anti-cancer agents.[3][4]
Mechanism of Action of Pyridazinone-Based Anti-Tumor Agents
The anti-tumor activity of pyridazinone derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. For example, certain chlorinated pyridazinone derivatives have demonstrated potent anti-cancer and anti-angiogenic effects.[5] Molecular hybridization strategies have also been employed to design novel chloropyridazine hybrids that induce apoptosis and inhibit PARP-1, a key enzyme in DNA repair, thereby enhancing their anti-tumor efficacy.
Experimental Protocols
Protocol 1: Synthesis of this compound (PCA)
Materials:
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α-Ketoglutaric acid
-
Hydrazine hydrate
-
Deionized water
Procedure:
-
Dissolve α-ketoglutaric acid in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Continue stirring for 30 minutes. The solution may turn light yellow.
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Cool the reaction mixture in an ice bath or refrigerator for 3 hours to facilitate precipitation.
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Collect the white precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product to obtain this compound.
Protocol 2: Synthesis of 6-chloropyridazine-3-carboxylic acid methyl ester from PCA
Materials:
-
This compound (PCA)
-
Phosphorus oxychloride (POCl₃)
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Methanol (anhydrous)
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Sodium carbonate solution
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Activated carbon
Procedure:
-
Chlorination: Carefully add PCA to phosphorus oxychloride with stirring. Reflux the mixture for 1 hour.
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure.
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Carefully add the residue to ice water with stirring.
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Add activated carbon and stir for 30 minutes.
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Filter the mixture to remove the activated carbon.
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Neutralize the filtrate with a sodium carbonate solution to a pH of 7-8 to precipitate the chlorinated intermediate.
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Collect the solid by filtration and wash with water.
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Esterification: The resulting 6-chloropyridazine-3-carboxylic acid can be esterified to its methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Protocol 3: General Procedure for the Synthesis of 4-chloro-5-amino-pyridazin-3(2H)-one Derivatives
Materials:
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4,5-dichloro-2-(substituted)-pyridazin-3(2H)-one
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Appropriate amine (aliphatic or cyclic)
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Ethanol
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Base (e.g., triethylamine or potassium carbonate)
Procedure:
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Dissolve the 4,5-dichloro-2-(substituted)-pyridazin-3(2H)-one in ethanol.
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Add the desired amine to the solution.
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Add a suitable base to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain the desired 4-chloro-5-amino-pyridazin-3(2H)-one derivative.
Quantitative Data
The following table summarizes the anti-cancer activity of selected pyridazinone derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4g | HEP3BPN 11 (Liver) | Not specified, activity close to methotrexate | [5] |
| MDA 453 (Breast) | Not specified, activity close to methotrexate | [5] | |
| HL 60 (Leukemia) | Not specified, activity close to methotrexate | [5] | |
| Compound 4i | HEP3BPN 11 (Liver) | Not specified, activity close to methotrexate | [5] |
| MDA 453 (Breast) | Not specified, activity close to methotrexate | [5] | |
| HL 60 (Leukemia) | Not specified, activity close to methotrexate | [5] | |
| DCPYR | MAC 16 (Murine Colon) | In vivo: 53% tumor growth inhibition at 50mg/kg | [6] |
Visualizations
Synthetic Pathway from PCA to a Generic Anti-Tumor Agent
Caption: Synthetic route from PCA to a substituted pyridazinone anti-tumor agent.
Experimental Workflow for Synthesis and Evaluation
References
- 1. US8580781B2 - Pyridazinone derivatives - Google Patents [patents.google.com]
- 2. US8329692B2 - Pyrimidinyl pyridazinone derivatives - Google Patents [patents.google.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarena.com [scholarena.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: My yield of this compound is significantly lower than the reported >98%. What are the potential causes and how can I improve it?
Answer:
While the reaction of α-ketoglutaric acid with hydrazine hydrate is known for its high efficiency, several factors can lead to a diminished yield.[1] Below is a systematic guide to troubleshoot and optimize your reaction conditions.
Potential Causes and Solutions:
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Incomplete Reaction:
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Issue: The reaction may not have gone to completion.
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Solution: Ensure the reaction mixture is stirred for a sufficient duration, at least 30 minutes at room temperature, before refrigeration.[1] Extending the stirring time to one hour may be beneficial. Also, confirm that the final mixture is refrigerated for at least 3 hours to facilitate complete precipitation of the product.[1]
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Suboptimal Temperature Control:
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Issue: The reaction is exothermic. If the hydrazine hydrate is added too quickly, the temperature can rise, potentially leading to side reactions.
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Solution: Add the hydrazine hydrate dropwise over a period of 3-4 minutes to maintain the reaction at room temperature.[1] For larger scale reactions, consider using an ice bath to maintain a consistent temperature.
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Reagent Quality:
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Issue: The purity of α-ketoglutaric acid and the concentration of hydrazine hydrate are critical.
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Solution: Use high-purity α-ketoglutaric acid. The concentration of hydrazine hydrate can decrease over time due to atmospheric CO2. Use a fresh bottle of hydrazine hydrate or titrate to determine its exact concentration before use.
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Product Loss During Workup:
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Issue: The product may be lost during filtration or washing.
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Solution: Ensure the product has fully precipitated before filtration. Use a minimal amount of cold solvent for washing the precipitate to avoid dissolving the product.
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Experimental Protocol for Yield Optimization:
The following table outlines the standard protocol and suggested modifications for yield optimization.
| Parameter | Standard Protocol[1] | Troubleshooting Modification |
| α-ketoglutaric acid | 2.2 g | Use high-purity grade |
| Water | 5 mL | Degas the water to remove dissolved CO2 |
| Hydrazine hydrate | 9 mL | Use a fresh, unopened bottle |
| Addition time | 3-4 minutes | Extend to 5-10 minutes with external cooling |
| Stirring time | 30 minutes | Extend to 1 hour |
| Refrigeration time | 3 hours | Extend to overnight |
| Washing solvent | Minimal cold water | Use ice-cold water |
FAQ 2: The isolated product is off-white or yellow. What are the likely impurities and how can I purify it?
Answer:
The desired product, this compound, should be a white powder.[1] A colored product suggests the presence of impurities, which could arise from side reactions or residual starting materials.
Potential Impurities and Purification Strategies:
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Unreacted α-ketoglutaric acid:
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Detection: Can be detected by TLC or ¹H NMR.
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Removal: The product can be recrystallized from hot water. The higher solubility of α-ketoglutaric acid in water compared to the product at room temperature allows for its removal.
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-
Side Products:
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Issue: Although not commonly reported for this specific synthesis, self-condensation of α-ketoglutaric acid or other side reactions involving hydrazine could lead to colored impurities.
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Solution: Recrystallization from hot water is the most effective method for purification. Activated carbon can also be used to remove colored impurities.
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Purification Protocol:
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Dissolve the impure product in a minimal amount of boiling water.
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If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
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Filter the hot solution to remove the activated carbon and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
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Collect the white crystals by filtration and wash with a small amount of ice-cold water.
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Dry the purified product under vacuum.
FAQ 3: I am having difficulty with the filtration of the product. It seems to be very fine and clogs the filter paper. What can I do?
Answer:
The particle size of the precipitate can be influenced by the rate of cooling and agitation.
Solutions for Filtration Difficulties:
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Control Crystal Growth:
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Issue: Rapid precipitation, often from sudden cooling, can lead to very fine particles.
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Solution: Allow the reaction mixture to cool slowly to room temperature before placing it in the refrigerator. This promotes the formation of larger crystals that are easier to filter.
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-
Filtration Technique:
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Issue: A very fine precipitate can pass through standard filter paper or clog it.
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Solution: Use a finer porosity filter paper or a Büchner funnel with a layer of diatomaceous earth (Celite) over the filter paper. Ensure a good vacuum is applied during filtration.
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Visualizing the Synthesis and Troubleshooting
General Synthesis Workflow:
The following diagram illustrates the standard experimental workflow for the synthesis of this compound.
Caption: Standard workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield:
This diagram provides a logical approach to diagnosing and resolving issues of low product yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
purification of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid from reaction mixture
This technical support guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying crude this compound?
The most direct method involves precipitation and filtration. The compound is typically synthesized from α-ketoglutaric acid and hydrazine hydrate in an aqueous solution.[1] Due to its limited solubility in cold water, the product often precipitates upon cooling the reaction mixture and can be isolated in high purity by suction filtration.[1]
Q2: My isolated product has a yellow or off-white color. How can I decolorize it?
A common method for removing colored impurities is to use activated carbon.[1] After dissolving or suspending the crude product in a suitable solvent (like water, potentially after pH adjustment), a small amount of activated carbon can be added. The mixture is stirred and then filtered to remove the carbon, which adsorbs the colored impurities. The purified product is then recovered from the filtrate.
Q3: Simple filtration and washing are not sufficient to purify my product. What are the next steps?
If impurities persist, consider the following methods:
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pH Adjustment: Since the target molecule is a carboxylic acid, its solubility is pH-dependent. You can dissolve the crude product in a basic aqueous solution (e.g., using sodium carbonate) and filter off any insoluble, non-acidic impurities. Afterwards, re-acidifying the filtrate will precipitate the purified product, which can then be isolated by filtration. A similar procedure involves adjusting the pH of an aqueous filtrate to 7-8 with sodium carbonate solution to precipitate the product.[1]
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Recrystallization: While specific solvent systems for this exact compound are not detailed in the provided literature, general principles suggest using a solvent in which the compound is soluble when hot but sparingly soluble when cold. Water or aqueous ethanol mixtures are common starting points for polar, heterocyclic compounds.
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Column Chromatography: For stubborn impurities or for analogous pyridazinone derivatives, column chromatography over silica gel is an effective technique.[2][3] A typical eluent system for related compounds is a mixture of ethyl acetate and hexane.[2]
Q4: I've seen different melting points reported for this compound (e.g., 196-198°C and 265°C). Why is there a discrepancy?
The reported melting point can vary based on the purity of the sample and the specific crystalline form. A value of 265°C has been reported for the product synthesized directly from α-ketoglutaric acid and isolated by filtration, suggesting this may correspond to a highly pure form.[1] A lower range of 196-198°C is also cited by chemical suppliers.[4] It is crucial to use the melting point as a relative measure of purity against a known, pure standard or to complement it with other analytical techniques like NMR or HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Product loss during transfers or washing. Incomplete precipitation. | Minimize transfer steps. Use ice-cold solvents for washing to reduce product dissolution. If using pH adjustment, ensure the pH is optimal for complete precipitation before filtering. |
| Product Fails to Precipitate/Crystallize | The solution is not saturated. Presence of impurities inhibiting crystallization. | Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator for several hours[1]). Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. |
| Persistent Impurities in Final Product | Co-precipitation of starting materials or by-products. Ineffective washing. | Re-purify using an alternative method. If the initial method was precipitation, try recrystallization or pH-adjustment-based precipitation.[1] Ensure the washing solvent is appropriate for removing the specific impurity without dissolving the product. For example, washing with ethyl acetate followed by water can remove different types of impurities.[1] |
| Oily or Gummy Product Instead of Solid | Presence of residual solvent or impurities that lower the melting point. | Try triturating the oily product with a non-polar solvent (like hexane) to induce solidification and wash away soluble impurities. Ensure the product is thoroughly dried under a vacuum to remove all solvent traces. |
Experimental Protocols
Protocol 1: Synthesis and Purification by Precipitation
This protocol is adapted from a method for preparing the target compound from α-ketoglutaric acid.[1]
Materials:
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α-ketoglutaric acid (2.2 g)
-
Hydrazine hydrate (9 mL)
-
Water (5 mL)
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Refrigerator or ice bath
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Suction filtration apparatus
Methodology:
-
In a flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution may turn a light yellow color.
-
Continue stirring the mixture for 30 minutes at room temperature.
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Place the reaction mixture in a refrigerator and let it stand for 3 hours to allow the product to fully precipitate.
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Isolate the precipitated solid by suction filtration.
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Wash the solid with a small amount of cold water.
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Dry the resulting white powder to obtain the purified product. (Reported yield: 98.1%).[1]
Purification Workflow
The following diagram illustrates a general workflow for purifying this compound from a crude reaction mixture.
References
Technical Support Center: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the direct cyclocondensation of α-ketoglutaric acid with hydrazine hydrate.[1][2] This one-step reaction is typically carried out in an aqueous medium at room temperature and is known for its high yield.[1]
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: While the reaction of α-ketoglutaric acid and hydrazine hydrate is generally clean, potential side reactions inherent to pyridazinone synthesis include:
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Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be present as an intermediate or a byproduct.
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Incomplete Cyclization: Factors such as low temperature or insufficient reaction time can lead to the presence of unreacted starting materials or the intermediate hydrazone.
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N-N Bond Cleavage: Although less common under the mild conditions used for this specific synthesis, harsh conditions like high temperatures or the presence of strong oxidizing or reducing agents could potentially lead to the cleavage of the N-N bond in the pyridazinone ring, resulting in degradation products.
Q3: My reaction yield is lower than expected. What are the possible causes and how can I improve it?
A3: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
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Purity of Starting Materials: Ensure the α-ketoglutaric acid and hydrazine hydrate are of high purity. Impurities can interfere with the reaction.
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Stoichiometry of Reactants: While the reaction is generally robust, ensure the correct molar ratios of the reactants are used as specified in the protocol.
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Reaction Temperature: The reaction is typically performed at room temperature.[1] Significantly lower temperatures may slow down the reaction rate, while higher temperatures could potentially promote side reactions.
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Reaction Time: Although the reaction is relatively fast, ensure it is allowed to proceed for a sufficient duration to ensure complete conversion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
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pH of the Reaction Medium: The pH can influence the rate of cyclocondensation. While the direct reaction of α-ketoglutaric acid and hydrazine hydrate in water generally proceeds without pH adjustment, significant deviations could affect the outcome.
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Product Precipitation: The product is a white solid that precipitates from the reaction mixture.[1] Ensure complete precipitation by allowing sufficient time at a reduced temperature (e.g., in a refrigerator) before filtration.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using analytical techniques such as:
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Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting materials and the appearance of the product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, allowing for the identification of the product, starting materials, and any potential byproducts by their mass-to-charge ratio.[2]
Q5: What is the best way to purify the final product?
A5: The product, this compound, conveniently precipitates from the aqueous reaction mixture as a white solid and can be isolated by simple filtration.[1] Washing the collected solid with cold water or a suitable solvent can further enhance its purity. If significant impurities are present, recrystallization from an appropriate solvent system may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Impure starting materials. | Verify the purity of α-ketoglutaric acid and hydrazine hydrate using appropriate analytical techniques. Use freshly opened or purified reagents if necessary. |
| Incorrect reaction temperature. | Maintain the reaction at room temperature as specified in the protocol. Avoid excessive cooling, which can slow down the reaction. | |
| Insufficient reaction time. | Allow the reaction to stir for the recommended duration. Monitor the reaction progress by TLC or LC-MS to confirm completion. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | Extend the reaction time or slightly increase the temperature (while monitoring for degradation) to drive the reaction to completion. |
| Formation of side products. | Re-evaluate the reaction conditions. Ensure the dropwise addition of hydrazine hydrate to maintain a controlled reaction. Consider adjusting the pH if it is suspected to be a contributing factor. | |
| Product is Off-Color (not a white powder) | Impurities from starting materials. | Ensure high purity of reactants. |
| Degradation of product. | Avoid excessive heat during the reaction or work-up. Dry the final product under vacuum at a moderate temperature. | |
| Incomplete washing. | Thoroughly wash the filtered product with cold water to remove any colored impurities. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[1]
Materials:
-
α-Ketoglutaric acid (2.2 g)
-
Hydrazine hydrate (9 mL)
-
Deionized water (5 mL)
Equipment:
-
Single-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a single-neck round-bottom flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.
-
Begin stirring the solution at room temperature.
-
Slowly add 9 mL of hydrazine hydrate dropwise to the solution over a period of 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
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After 30 minutes, place the reaction flask in a refrigerator and let it stand for 3 hours to facilitate complete precipitation of the product.
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Collect the white precipitate by suction filtration using a Buchner funnel.
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Wash the collected solid with a small amount of cold deionized water.
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Dry the product under vacuum to obtain this compound as a white powder.
Expected Yield: Approximately 2.07 g (98.1%).[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for the synthesis of the target compound.
References
Technical Support Center: Production of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields of this compound, particularly after attempting a larger scale synthesis. What are the potential causes and how can we improve the yield?
Answer: Low yields in the synthesis of this compound can stem from several factors, which are often magnified during scale-up. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between α-ketoglutaric acid and hydrazine hydrate may not have gone to completion.
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Solution: Monitor the reaction progress using techniques like HPLC or NMR to ensure all the α-ketoglutaric acid has been consumed. At a larger scale, reaction times may need to be extended due to mass and heat transfer limitations.
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Suboptimal Temperature Control: The reaction is exothermic. Poor heat dissipation in larger reactors can lead to localized overheating, causing degradation of reactants and products.
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Solution: Implement a more robust cooling system for the reactor. For pilot-scale and beyond, a jacketed reactor with a thermal control unit is essential. Consider a slower, controlled addition of hydrazine hydrate to manage the exotherm.
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Inefficient Mixing: Inadequate agitation in a larger vessel can lead to poor mixing of reactants, resulting in localized concentration gradients and reduced reaction rates.
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Solution: Optimize the stirrer design (e.g., impeller type) and agitation speed to ensure homogenous mixing throughout the reactor volume. Computational Fluid Dynamics (CFD) modeling can be beneficial for designing an effective mixing strategy at scale.
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-
Side Reactions and By-product Formation: At elevated temperatures or with prolonged reaction times, side reactions such as decarboxylation or the formation of other heterocyclic structures can occur.
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Solution: Maintain strict temperature control. Analyze crude product mixtures to identify major by-products, which can provide insights into the competing reaction pathways. Adjusting the stoichiometry or addition rate of reactants may suppress side reactions.
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Product Precipitation and Isolation Issues: The product, this compound, is a solid. Inefficient cooling or agitation during crystallization can lead to product loss in the mother liquor or the formation of fine particles that are difficult to filter.
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Solution: Develop a controlled crystallization process. This includes optimizing the cooling profile and agitation rate to promote the growth of larger, easily filterable crystals. Seeding the solution with a small amount of pure product can also improve crystallization.
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Issue 2: Product Purity and Coloration
Question: Our isolated this compound has a noticeable yellow to brownish tint, and HPLC analysis shows several impurities. How can we improve the purity and obtain a white to off-white product?
Answer: Product discoloration and impurities are common challenges, often exacerbated at larger scales due to the reasons mentioned above.
Potential Causes and Solutions:
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Degradation Products: Overheating during the reaction or workup can lead to the formation of colored degradation products.
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Solution: As with yield issues, stringent temperature control is paramount. During workup, avoid prolonged heating when concentrating solutions.
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Residual Starting Materials or Reagents: Incomplete reaction or inefficient purification can leave residual α-ketoglutaric acid, hydrazine hydrate, or reaction by-products.
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Solution: Ensure the reaction goes to completion. Optimize the crystallization process, as it is a key purification step. Washing the filtered solid with a cold solvent in which the product has low solubility can help remove impurities.
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Oxidation: The product may be susceptible to oxidation, especially in the presence of air at elevated temperatures.
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Solution: Consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Recrystallization Solvent: The choice of solvent for recrystallization is critical for removing specific impurities.
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Solution: Screen various solvents or solvent mixtures for recrystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities should remain in the solution.
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Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound from lab to pilot plant?
A1: The main challenges are typically related to:
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Heat Transfer: The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation from the exothermic reaction more difficult. This can lead to poor temperature control, affecting yield and purity.
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Mass Transfer (Mixing): Achieving uniform mixing in a large reactor is more challenging than in a small flask. Poor mixing can result in localized "hot spots" and incomplete reactions.
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Solid Handling: The product is a solid, and its crystallization, filtration, and drying at a large scale require specialized equipment and optimized procedures to ensure efficiency and product quality.
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Safety: Handling larger quantities of chemicals, such as hydrazine hydrate (which is toxic and reactive), requires stringent safety protocols and engineered controls.
Q2: How does the choice of reactor affect the scale-up process?
A2: The reactor design is critical. For laboratory-scale, a simple round-bottom flask may suffice. For pilot and industrial scale, a jacketed glass-lined or stainless steel reactor with overhead stirring, baffles, and a temperature control unit is necessary to manage the reaction exotherm and ensure proper mixing.
Q3: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?
A3: Yes, several safety precautions are crucial:
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Hydrazine Hydrate Handling: Hydrazine hydrate is corrosive and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated area or a fume hood. For large quantities, consider a closed-transfer system.
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Exothermic Reaction: Be prepared for a significant exotherm, especially during the addition of hydrazine hydrate. Ensure the cooling system is operational and adequate for the scale of the reaction. Add the reagent slowly and monitor the internal temperature continuously.
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Pressure Build-up: Although the reaction is typically run at atmospheric pressure, the potential for gas evolution or boiling of the solvent if the temperature is not controlled could lead to pressure build-up in a closed system. Ensure the reactor is properly vented.
Data Presentation
The following table provides an illustrative comparison of key parameters and expected outcomes when scaling up the synthesis of this compound. Please note that these are representative values and actual results will vary depending on the specific equipment and process conditions.
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Industrial Scale (e.g., 100 kg) |
| Reactant Amount (α-ketoglutaric acid) | 10 g | 1 kg | 100 kg |
| Reactor Volume | 250 mL | 20 L | 2000 L |
| Hydrazine Hydrate Addition Time | 5-10 minutes | 1-2 hours | 4-8 hours (controlled) |
| Typical Reaction Time | 2-4 hours | 6-12 hours | 12-24 hours |
| Heat Dissipation Method | Ice bath | Jacketed reactor with cooling fluid | Jacketed reactor with advanced thermal control |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Optimized impeller and baffle system |
| Expected Yield | 90-98% | 85-95% | 80-90% |
| Typical Purity (after crystallization) | >99% | 98-99.5% | >98% |
| Isolation Method | Buchner funnel filtration | Centrifuge or filter press | Centrifuge and industrial dryer |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is for the synthesis of approximately 9-10 g of the target compound.
Materials:
-
α-Ketoglutaric acid (10.0 g, 68.4 mmol)
-
Hydrazine hydrate (~64-65% solution in water, ~8.5 mL, ~171 mmol)
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of α-ketoglutaric acid in 50 mL of deionized water.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
-
Hydrazine Hydrate Addition: Slowly add ~8.5 mL of hydrazine hydrate dropwise to the cold solution over a period of 5-10 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. The solution may turn pale yellow.
-
Crystallization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours. A white precipitate should form. For enhanced precipitation, the flask can be placed in a refrigerator (4 °C) for several hours or overnight.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Outcome:
-
Yield: Typically 9.5 - 10.3 g (95-98% of theoretical yield).
-
Appearance: A white to off-white crystalline solid.
Visualizations
Caption: Experimental workflow for the laboratory-scale synthesis.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Optimization of Coupling Reactions for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction conditions for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the coupling reaction, presented in a question-and-answer format.
Q1: I am observing a low yield for my coupling reaction. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in amide coupling reactions. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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Purity of Starting Materials: Ensure the high purity of this compound and the corresponding amine. Impurities can lead to unwanted side reactions.[1] It is advisable to use freshly purified reagents.[1]
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Anhydrous Reaction Conditions: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to a lower yield. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
-
Choice of Coupling Reagent: The effectiveness of coupling reagents can vary depending on the substrates. For sterically hindered amines, more potent coupling reagents like HATU, HBTU, or PyBOP are often recommended.[3]
-
Base Selection: The choice of base is crucial. Non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are commonly used to neutralize the acid formed during the reaction without competing with the amine nucleophile.[2][4] Using a weaker base like N-methylmorpholine (NMM) can sometimes reduce racemization.[3]
-
Reaction Temperature and Time: The reaction temperature can significantly impact the outcome. While many coupling reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, or gentle heating to drive the reaction to completion.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[1]
-
Solvent Choice: The solvent can influence the solubility of reagents and the reaction rate. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are frequently used.[2][5] If solubility is an issue, consider using a co-solvent.[6]
Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: Side product formation can be a significant issue. Here are some common side reactions and mitigation strategies:
-
Racemization: For chiral amines, racemization can be a concern, especially with carbodiimide reagents like DCC or EDC.[7] The addition of additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure can suppress racemization.[3][8] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[3]
-
N-acylurea Formation: When using carbodiimide reagents (DCC, DIC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct.[4] The addition of HOBt or HOAt can trap the O-acylisourea to form an active ester, which is less prone to this side reaction.[7]
-
Reaction with the Pyridazinone Ring: While less common, the pyridazinone ring itself may have reactive sites. Optimizing the reaction conditions, such as using milder bases and lower temperatures, can help to minimize unwanted reactions with the core structure.
Q3: Which coupling reagent should I choose for my reaction?
A3: The choice of coupling reagent depends on factors like the steric hindrance of the amine, the desired reaction rate, and the need to suppress racemization.
-
Carbodiimides (DCC, DIC, EDC): These are cost-effective and widely used.[7] However, they can lead to racemization and N-acylurea formation.[4][7] They are often used with additives like HOBt or HOAt.[7] EDC and its urea byproduct are water-soluble, which can simplify purification.[7]
-
Aminium/Uronium Salts (HATU, HBTU, TBTU): These are highly efficient and fast-acting coupling reagents, often preferred for challenging couplings, including those with sterically hindered amines.[4][7] HATU is generally more reactive than HBTU and TBTU and can lead to less epimerization.[7]
-
Phosphonium Salts (PyBOP, PyAOP): These are also very effective, particularly for hindered systems and for minimizing racemization.[3]
Q4: What is the optimal order of addition for the reagents?
A4: A common procedure is to first activate the carboxylic acid before adding the amine. A typical order of addition is:
-
Dissolve this compound in an anhydrous solvent.
-
Add the base (e.g., DIPEA or TEA).
-
Add the coupling reagent (e.g., HATU) and allow for a pre-activation period (typically 15-30 minutes) to form the active ester.[2]
-
Add the amine to the reaction mixture.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents under different conditions for the synthesis of amide derivatives. The yields are indicative and may vary based on the specific amine used.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| T3P | DIPEA | DMF | 30 | High | [5] |
| SO2Cl2 | NMI | DCM | Room Temp | 92 | [9] |
| CDMT | N/A | DCM | 25 | 52 | [10] |
| TCT | N/A | MeCN | Room Temp | High | [10] |
| EDC/HOAt | DIPEA | DMSO | Room Temp | >75 | [8] |
| HATU | DIPEA/TEA | DMF/DCM | Room Temp | High | [2] |
| PyBOP | DIPEA | DMF | 0 to RT | High | [6] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.5 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Visualizations
Caption: Experimental workflow for the coupling reaction.
Caption: Troubleshooting workflow for coupling reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing degradation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure, which contains a cyclic hydrazide and a carboxylic acid moiety, the primary factors that can lead to degradation are:
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Hydrolysis: The amide bond within the tetrahydropyridazine ring is susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.
-
Oxidation: The hydrazide functional group can be susceptible to oxidation, potentially leading to ring opening or other modifications.
-
Photodegradation: Like many heterocyclic compounds, exposure to light, particularly UV radiation, can induce degradation.
-
Elevated Temperatures: High temperatures can accelerate the rates of hydrolysis, oxidation, and other decomposition reactions.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Specific recommendations are summarized in the table below.
Q3: What are the potential degradation products I should be aware of?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation products could include those arising from hydrolysis and oxidation. Hydrolysis may lead to the opening of the tetrahydropyridazine ring to form a dicarboxylic acid derivative. Oxidation could result in the formation of N-oxides or other oxidized species.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and effective way to monitor the purity and degradation of the compound. This method should be able to separate the intact compound from its potential degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or purity over time. | Improper storage conditions (exposure to moisture, light, or high temperatures). | Store the compound in a tightly sealed container, in a desiccator, at a controlled low temperature (e.g., 2-8 °C or -20 °C), and protected from light. |
| Appearance of new peaks in the HPLC chromatogram. | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and understand the degradation pathways. This will help in optimizing storage and handling conditions. |
| Discoloration of the solid compound. | Possible oxidation or photodegradation. | Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and is protected from light by using amber vials or storing it in the dark. |
| Poor solubility after storage. | Formation of less soluble degradation products or polymers. | Re-evaluate the storage conditions. If degradation is suspected, purify the compound if possible before use. |
Data Presentation
Table 1: Recommended Storage Conditions to Minimize Degradation
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (short-term) or -20 °C (long-term) | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Humidity | Store in a desiccator with a suitable desiccant. | Minimizes exposure to moisture, thereby preventing hydrolysis. |
| Light | Store in an amber, light-resistant container or in the dark. | Prevents photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation. |
Table 2: General Conditions for a Forced Degradation Study
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Cleavage of the amide bond in the ring. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Cleavage of the amide bond in the ring. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the hydrazide moiety. |
| Thermal Degradation | Solid state at 80 °C for 48 hours | General decomposition. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period. | Light-induced degradation of the heterocyclic ring. |
Experimental Protocols
Protocol: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60 °C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60 °C.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80 °C.
-
Photodegradation: Expose a solution of the compound and the solid compound to UV and visible light in a photostability chamber.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
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For the solid thermal stress sample, dissolve it in the chosen solvent at each time point.
-
Analyze all samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS and NMR if necessary.
-
Mandatory Visualization
Caption: Logical relationship between storage conditions and degradation pathways.
Caption: Experimental workflow for a forced degradation study.
troubleshooting low purity of synthesized 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Technical Support Center: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the low purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound? A1: The most common and direct method is the cyclocondensation reaction of α-ketoglutaric acid with hydrazine hydrate in an aqueous medium. This reaction is typically performed at room temperature followed by cooling to facilitate product precipitation.
Q2: What are the primary causes of low purity in the final product? A2: Low purity is often attributed to several factors:
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Impure Starting Materials: The quality of α-ketoglutaric acid and hydrazine hydrate is critical. Impurities can lead to unwanted side reactions.
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Suboptimal Reaction Temperature: While the reaction proceeds at room temperature, excessive heat can cause decomposition or the formation of byproducts.
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Incomplete Reaction: Insufficient reaction time or improper mixing can leave unreacted starting materials in the final product.
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Inefficient Purification: Improper washing or the absence of a recrystallization step can leave soluble impurities trapped in the product.
Q3: What should the pure product look like? A3: Pure this compound is typically a white powder or solid. Discoloration (e.g., yellow or brown) is a common indicator of impurities.
Troubleshooting Guide for Low Purity
This guide addresses specific issues you may encounter during the synthesis and purification process.
Problem 1: The final product is yellow or off-white, not a pure white powder.
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Possible Cause 1: Impurities in Starting Materials.
-
Solution: Verify the purity of your α-ketoglutaric acid and hydrazine hydrate using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before the reaction. Using freshly opened or purified reagents is recommended.
-
-
Possible Cause 2: Side Reactions from Overheating.
-
Solution: The addition of hydrazine hydrate to α-ketoglutaric acid can be exothermic. Ensure the dropwise addition is slow enough to maintain the reaction at room temperature. If necessary, use an ice bath to control the temperature. Excessively high temperatures can promote decomposition or side reactions.
-
-
Possible Cause 3: Residual Solvents or Reagents.
-
Solution: Ensure the product is thoroughly washed after filtration. If the product is isolated from an organic solvent, ensure it is fully dried under a vacuum to remove any residual solvent which may hold colored impurities.
-
Problem 2: Analytical data (HPLC, NMR) shows the presence of unreacted starting materials.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Confirm that the correct stoichiometry was used. Increase the reaction time, including the recommended 3-hour refrigeration period, to ensure the reaction goes to completion. Vigorous stirring is essential to ensure the homogeneity of the reaction mixture.
-
-
Possible Cause 2: Premature Product Precipitation.
-
Solution: If the product begins to precipitate too early, it may trap unreacted starting materials. Ensure all the α-ketoglutaric acid is dissolved before adding the hydrazine hydrate.
-
Problem 3: The final yield is high, but the purity is low according to analysis.
-
Possible Cause 1: Co-precipitation of Impurities.
-
Solution: The high yield might be inflated by the weight of impurities. The most effective way to remove co-precipitated materials is through recrystallization. Dissolve the crude product in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture) and allow it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solution.
-
-
Possible Cause 2: Formation of Hydrazone Intermediate without Cyclization.
-
Solution: The initial reaction between a ketone and hydrazine forms a hydrazone. Incomplete cyclization could leave this intermediate as an impurity. Ensure the reaction conditions (time, temperature, and pH if adjusted) favor the final cyclization step. The acidic nature of the carboxylic acid group on the starting material generally helps catalyze this step.
-
Data Presentation
Table 1: Summary of Reaction Parameters for Synthesis
| Parameter | Value / Condition | Source |
|---|---|---|
| Reactant 1 | α-Ketoglutaric Acid | |
| Reactant 2 | Hydrazine Hydrate | |
| Solvent | Water | |
| Temperature | Room Temperature (during addition) | |
| Reaction Time | 30 minutes stirring + 3 hours in refrigerator | |
| Reported Yield | ~98% |
| Product Appearance | White Powder | |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a suitable reaction vessel, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3-4 minutes. The solution may turn a light yellow color.
-
Continue to stir the mixture for 30 minutes at room temperature.
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Place the reaction vessel in a refrigerator and let it stand for 3 hours to allow the product to fully precipitate.
-
Collect the white solid product by suction filtration.
-
Wash the collected solid with a small amount of cold water or ethanol.
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Dry the product under a vacuum to obtain the final compound.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to a clean flask.
-
Add a minimal amount of a suitable hot solvent (e.g., deionized water) to just dissolve the solid.
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If colored impurities are present that do not dissolve, perform a hot filtration to remove them.
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Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of the cold solvent.
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Dry the purified product under a vacuum.
Visualizations
Caption: Synthesis pathway for the target compound.
Caption: A logical workflow for troubleshooting low purity issues.
Caption: Potential side reaction leading to impurities.
Technical Support Center: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most direct and high-yielding reported method utilizes α-ketoglutaric acid and hydrazine hydrate.[1] Alternative, multi-step routes have been described starting from precursors like diethyl 2-formylbutanedioate or dimethyl 2-methylenebutanedioate.
Q2: What is the expected yield for the synthesis from α-ketoglutaric acid?
A2: The synthesis from α-ketoglutaric acid and hydrazine hydrate has been reported to produce a high yield of 98.1%.[1]
Q3: What are the typical reaction conditions for the synthesis from α-ketoglutaric acid?
A3: The reaction is typically carried out by slowly adding hydrazine hydrate to a solution of α-ketoglutaric acid in water at room temperature with stirring. The product precipitates upon cooling and can be isolated by filtration.[1]
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
-
Potential Cause: Incorrect stoichiometry of reactants.
-
Solution: Ensure accurate measurement of both α-ketoglutaric acid and hydrazine hydrate. An excess of hydrazine hydrate is sometimes used, but a large excess may complicate purification.
-
-
Potential Cause: Reaction temperature is too high or too low.
-
Solution: The reaction is typically initiated at room temperature.[1] If the reaction is sluggish, gentle warming can be attempted, but be cautious of potential side reactions. For precipitation of the product, ensure the solution is adequately cooled in a refrigerator for a sufficient amount of time.[1]
-
-
Potential Cause: Incomplete precipitation of the product.
-
Solution: After the initial reaction, ensure the mixture is cooled for an adequate period (e.g., 3 hours in a refrigerator) to maximize precipitation.[1] If the product is still in solution, concentrating the mother liquor and further cooling may yield more product.
-
Issue 2: Product is an Oil or Impure Solid
-
Potential Cause: Formation of side products. In syntheses starting from precursors like diethyl 2-formylbutanedioate, a mixture of products can be obtained.
-
Solution: Purification is necessary. For oily products, techniques like column chromatography may be required. For impure solids, recrystallization from a suitable solvent is recommended. The choice of solvent will depend on the solubility of the desired product and the impurities.
-
-
Potential Cause: Residual starting materials or solvents.
-
Solution: Ensure the product is thoroughly washed after filtration. Drying the product under vacuum will help remove residual solvents. Purity can be assessed by techniques like melting point determination and HPLC.[1]
-
Issue 3: Difficulty in Isolating the Product
-
Potential Cause: The product is too soluble in the reaction solvent.
-
Solution: If using water as the solvent, reducing the volume of water or adding a co-solvent in which the product is less soluble could induce precipitation.
-
-
Potential Cause: Fine precipitate that is difficult to filter.
-
Solution: Using a finer filter paper or a membrane filter can help. Allowing the precipitate to settle and decanting the supernatant before filtration can also be effective.
-
Alternative Synthesis Routes Overview
| Starting Material(s) | Key Steps | Reported Yield | Purity | Reference |
| α-Ketoglutaric acid, Hydrazine hydrate | 1. Reaction in water at room temperature. 2. Precipitation by cooling. | 98.1% | Not specified, but used directly in the next step. | [1] |
| Diethyl 2-formylbutanedioate, Hydrazine hydrate | 1. Reaction to form a mixture containing the ethyl ester. 2. Dehydrogenation. 3. Hydrolysis. | Low yield of the ester in impure form. | Oily, impure mixture. | |
| Dimethyl 2-methylenebutanedioate, Hydrazine | 1. Reaction to form methyl 6-oxohexahydropyridazine-4-carboxylate. 2. Oxidation. 3. Hydrolysis. | Not specified for the final product. | Not specified. |
Experimental Protocols
Synthesis from α-Ketoglutaric Acid [1]
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Dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water in a suitable reaction vessel.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will turn light yellow.
-
Continue stirring for 30 minutes.
-
Place the reaction mixture in a refrigerator and cool for 3 hours.
-
Collect the resulting white powder by suction filtration.
-
The product can be used directly in subsequent reactions.
Synthesis Pathway Diagrams
References
managing solubility issues of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing solubility issues of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in organic solvents. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions regarding the solubility of this compound.
FAQs
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data in a range of organic solvents is not extensively published, based on its chemical structure—a polar heterocyclic molecule with a carboxylic acid group—a general solubility profile can be predicted. The compound is expected to have higher solubility in polar aprotic solvents and limited solubility in nonpolar solvents. The carboxylic acid moiety allows for pH-dependent solubility in aqueous solutions.
Q2: I am having difficulty dissolving the compound in my desired organic solvent. What are the initial troubleshooting steps?
A2: If you are encountering poor solubility, consider the following initial steps:
-
Gentle Heating: Warming the solution may increase the rate of dissolution and the solubility limit.
-
Sonication: Using a sonicator can help break down solid aggregates and enhance dissolution.[1]
-
Vortexing: Vigorous mixing can aid in dissolving the compound.[1]
If these initial steps are insufficient, you may need to consider alternative solvents or solubility enhancement techniques as outlined in the troubleshooting workflow below.
Q3: Can pH be adjusted to improve the solubility in organic solvents?
A3: Adjusting the pH is a primary strategy for improving the solubility of ionizable compounds like carboxylic acids in aqueous solutions.[2] For organic solvents, the addition of a small amount of a basic co-solvent (e.g., triethylamine, diisopropylethylamine) can deprotonate the carboxylic acid, forming a more soluble salt. However, this will depend on the compatibility of the base with your experimental conditions.
Q4: What are some recommended solubility enhancement techniques for this compound?
A4: Several techniques can be employed to improve the solubility of carboxylic acid-containing compounds:
-
Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base is a common and effective method to increase solubility in polar solvents.[2]
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Co-solvents: Using a mixture of solvents can significantly enhance solubility. For example, adding a small amount of DMSO or DMF to a less polar solvent can improve the dissolution of polar compounds.[3]
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Prodrug Approach: The carboxylic acid moiety can be temporarily masked to improve lipophilicity and membrane permeability.[4]
Q5: Are there any known biological pathways associated with this compound?
A5: A derivative of this compound has been identified as a compound that targets the lanthionine synthase C-like protein 2 (LANCL2) pathway.[5] This pathway is implicated in various conditions, including metabolic and infectious diseases, autoimmune diseases, diabetes, and chronic inflammatory diseases.[5]
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can engage in hydrogen bonding and have high polarity, which is favorable for dissolving the polar compound. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | The compound can form hydrogen bonds, but its rigid heterocyclic structure may limit solubility compared to simpler acids. |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Very Low | The high polarity of the compound makes it incompatible with nonpolar solvents. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the kinetic solubility of a compound in a given solvent.[6][7]
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a stock solution of the compound in a highly soluble solvent like DMSO at a high concentration (e.g., 20 mM).[6]
-
In a series of vials, add a known volume of the target organic solvent.
-
Add increasing volumes of the stock solution to the vials to create a range of concentrations.
-
Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow for equilibration.[7]
-
After shaking, visually inspect the vials for any precipitate.
-
Centrifuge the vials to pellet any undissolved solid.
-
Carefully collect the supernatant for concentration analysis.
-
Determine the concentration of the dissolved compound in the supernatant using a calibrated HPLC or UV-Vis method.
-
The highest concentration at which no precipitate is observed is the kinetic solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Strategies for solubility enhancement.
Caption: Simplified LANCL2 signaling pathway.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation [mdpi.com]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Catalyst Selection for Reactions Involving 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection and reaction optimization for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the carboxylic acid group (amenable to amidation, esterification, and decarboxylation), the two nitrogen atoms in the pyridazinone ring (susceptible to N-alkylation), and the endocyclic double bond (which can be hydrogenated). The selection of a catalyst and reaction conditions will determine which site is preferentially transformed.
Q2: How can I form an amide bond with the carboxylic acid group?
A2: Amide bond formation is typically achieved using coupling reagents. Common choices include propylphosphonic anhydride (T3P®), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The choice of solvent (e.g., DMF, DCM) and base (e.g., DIPEA, Et3N) is also crucial for achieving high yields.
Q3: What are the common challenges in the N-alkylation of the pyridazinone ring?
A3: A primary challenge is controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2-alkylated products.[1] The choice of base, solvent, and the steric and electronic properties of the alkylating agent and the pyridazinone ring can influence the regiochemical outcome.[1] For instance, using a bulky alkylating agent may favor alkylation at the less sterically hindered nitrogen.[1]
Q4: Is it possible to reduce the double bond in the tetrahydropyridazine ring?
A4: Yes, the endocyclic double bond can be reduced via catalytic hydrogenation. This typically involves the use of heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on alumina (Rh/Al2O3) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) will influence the reaction rate and selectivity.
Q5: What conditions are suitable for the decarboxylation of this molecule?
A5: Decarboxylation of heterocyclic carboxylic acids can be achieved under thermal conditions, often in the presence of a catalyst. For related compounds, methods include heating in a high-boiling point solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst, or using metal-based catalysts. For example, potassium carbonate in toluene has been used for the decarboxylation of 2-pyridone-3-carboxylic acids.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Inefficient activation of the carboxylic acid | - Increase the equivalents of the coupling reagent. - Switch to a more potent coupling reagent (e.g., from EDCI/HOBt to HATU). - Ensure anhydrous reaction conditions as water can hydrolyze the activated intermediate. |
| Poor nucleophilicity of the amine | - Use a stronger, non-nucleophilic base to ensure the amine is deprotonated. - Increase the reaction temperature. |
| Side reactions | - Optimize the order of addition of reagents. Typically, the carboxylic acid is activated first before adding the amine. - Monitor the reaction by TLC or LC-MS to identify the formation of byproducts. |
Issue 2: Poor Regioselectivity in N-Alkylation
| Potential Cause | Troubleshooting Steps |
| Formation of a mixture of N1 and N2 isomers | - Solvent Effects: Vary the solvent polarity. Polar aprotic solvents like DMF or THF can influence the site of alkylation.[2] - Base Selection: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can significantly impact the ratio of N- to O-alkylation and the N1/N2 ratio.[2] - Steric Hindrance: Employ a bulkier alkylating agent to favor reaction at the less sterically hindered nitrogen atom.[1] |
| O-alkylation as a side reaction | - The use of silver salts of the pyridazinone can sometimes favor O-alkylation. Conversely, alkali metal salts often favor N-alkylation.[3] |
Issue 3: Incomplete or Slow Catalytic Hydrogenation
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation or poisoning | - The nitrogen atoms in the pyridazinone ring can act as catalyst poisons.[4] Increase the catalyst loading. - Ensure the purity of the substrate and solvent to avoid introducing other poisons. - Consider a pre-treatment of the catalyst. |
| Insufficient hydrogen pressure or temperature | - Increase the hydrogen pressure. - Gradually increase the reaction temperature while monitoring for side reactions. |
| Poor catalyst-substrate contact | - Ensure efficient stirring to keep the heterogeneous catalyst suspended. - Select a solvent in which the substrate is soluble. |
Issue 4: Difficulty in Achieving Decarboxylation
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. High temperatures are often required for decarboxylation. |
| Ineffective catalyst | - Screen different catalysts. For heterocyclic carboxylic acids, options include organic acids in a polar aprotic solvent or metal salts like potassium carbonate. |
| Decomposition of starting material or product | - If decomposition is observed at high temperatures, consider using a lower boiling point solvent under pressure or explore alternative catalytic systems that operate at milder conditions. |
Section 3: Data Presentation
The following tables provide a summary of catalysts and conditions for key reactions. Note that the data is primarily for related heterocyclic systems and should be used as a starting point for optimization.
Table 1: Catalyst Performance in the Hydrogenation of Pyridine Derivatives
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Typical Yield (%) | Reference |
| Rh | C | 25-80 | 10-50 | >95 | [4] |
| Ru | Al₂O₃ | 80-120 | 50-100 | >90 | [4] |
| Pt | C | 25-100 | 10-70 | >90 | [4] |
| Pd | C | 25-100 | 10-70 | >90 | [4] |
| Raney Ni | - | 100-200 | 100-200 | Variable | [4] |
Table 2: Conditions for N-Alkylation of Pyridazinone and Related Heterocycles
| Base | Solvent | Alkylating Agent | Temperature (°C) | General Outcome | Reference |
| K₂CO₃ | DMF | Alkyl Halide | 25-80 | Good for N-alkylation, regioselectivity varies. | [5] |
| NaH | THF | Alkyl Halide | 0-60 | Strong base, often provides good N-alkylation yields. | [2] |
| Cs₂CO₃ | Toluene | Alkyl Halide | 80-110 | Can influence regioselectivity. | [2] |
| Phase Transfer Catalyst (e.g., TBAB) | Dichloromethane/Water | Alkyl Halide | 25-40 | Can provide good yields under mild conditions. | [6] |
Table 3: Catalysts for Decarboxylation of Heterocyclic Carboxylic Acids
| Catalyst/Reagent | Solvent | Temperature (°C) | General Applicability | Reference |
| K₂CO₃ | Toluene | Reflux | 2-Pyridone-3-carboxylic acids | [7] |
| Ag₂CO₃ / Acetic Acid | DMSO | 120-150 | Heteroaromatic carboxylic acids | [3] |
| Organic Acid | DMF | 85-150 | General heterocyclic carboxylic acids | [1] |
| Copper | Quinoline | 200-250 | Aromatic and heteroaromatic carboxylic acids | [3] |
Section 4: Experimental Protocols
Protocol 1: Amide Bond Formation using T3P®
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
Propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate, 1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the desired amine.
-
Dissolve the solids in anhydrous DMF.
-
To the stirred solution, add DIPEA followed by the dropwise addition of the T3P® solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation of the Pyridazinone Ring
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
In a high-pressure reactor (e.g., a Parr shaker), add the this compound and the solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Protocol 3: N-Alkylation of the Pyridazinone Ring
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, which may be a mixture of regioisomers, by column chromatography.
Protocol 4: Decarboxylation
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and K₂CO₃.
-
Add toluene to the flask.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 5: Visualizations
Caption: Workflow for amide bond formation.
Caption: Catalyst selection guide.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pyridazine Carboxylic Acid Isomers in Biological Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is critical for lead compound selection and optimization. This guide provides a comparative analysis of two key isomers of pyridazine carboxylic acid: pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, focusing on their performance in antimicrobial and cytotoxic assays.
This comparison is based on findings from a study by Świderski et al., which systematically evaluated the biological activities of these isomers.[1] The following sections present the quantitative data from this study in a clear, tabular format, detail the experimental methodologies used, and provide visualizations of the experimental workflows.
Data Presentation
The antimicrobial and cytotoxic activities of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid were evaluated against a panel of microorganisms and cancer cell lines. The results, presented as minimum inhibitory concentration (MIC) for antimicrobial activity and IC50 for cytotoxic activity, are summarized below.
| Compound | Antimicrobial Activity (MIC in µg/mL) | Cytotoxic Activity (IC50 in µM) |
| Escherichia coli | Bacillus subtilis | |
| Pyridazine-3-carboxylic acid | >1000 | >1000 |
| Pyridazine-4-carboxylic acid | 750 | 500 |
Key Observations:
-
Antimicrobial Activity: Pyridazine-4-carboxylic acid displayed discernible, albeit modest, activity against E. coli, B. subtilis, and C. albicans, whereas pyridazine-3-carboxylic acid was largely inactive against the tested strains.[1] Neither isomer showed significant activity against P. aeruginosa.
-
Cytotoxic Activity: Both isomers exhibited cytotoxic effects against the A375 melanoma and DLD-1 colon carcinoma cell lines. Notably, pyridazine-4-carboxylic acid was found to be more potent than pyridazine-3-carboxylic acid in both cell lines, demonstrating lower IC50 values.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Activity Assay (MTT Colorimetric Assay)
The antimicrobial activity of the pyridazine carboxylic acid isomers was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This method assesses the metabolic activity of microbial cells as an indicator of their viability.
1. Preparation of Microbial Cultures:
- Bacterial strains (Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa) and the fungal strain (Candida albicans) were cultured in appropriate broth media to the mid-logarithmic phase of growth.
- The microbial suspensions were then diluted to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
2. Compound Preparation and Plate Setup:
- Stock solutions of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid were prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate to achieve a range of test concentrations.
- 100 µL of the diluted microbial suspension was added to each well containing 100 µL of the serially diluted compounds.
- Control wells containing microbial suspension with solvent (vehicle control) and microbial suspension alone (growth control) were also included.
3. Incubation:
- The microtiter plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
4. MTT Assay:
- Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
- The plates were further incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
- The supernatant was then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) was added to each well to dissolve the formazan crystals.
- The absorbance was measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of microbial growth inhibition was calculated relative to the growth control.
- The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that resulted in a significant inhibition of microbial growth.[1]
Cytotoxicity Assay
The cytotoxic effects of the pyridazine carboxylic acid isomers were evaluated against the A375 human melanoma and DLD-1 human colon adenocarcinoma cell lines.[1]
1. Cell Culture and Seeding:
- A375 and DLD-1 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- The following day, the culture medium was replaced with fresh medium containing various concentrations of the pyridazine carboxylic acid isomers.
- Control wells with cells treated with the vehicle solvent and untreated cells were included.
3. Incubation:
- The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Cell Viability Assessment (e.g., MTT or similar assay):
- After the incubation period, cell viability was assessed using a standard method such as the MTT assay, as described in the antimicrobial protocol, or other colorimetric/fluorometric viability assays.
- The absorbance or fluorescence was measured using a microplate reader.
5. Data Analysis:
- The percentage of cell viability was calculated relative to the untreated control cells.
- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[1]
Mandatory Visualization
The following diagrams illustrate the workflows for the described biological assays.
Caption: Workflow for Antimicrobial and Cytotoxicity Assays.
Caption: Isomer Position and Biological Activity.
References
Validating the Structure of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography and other widely used analytical techniques for the structural elucidation of small organic molecules, with a focus on 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
This compound, with the chemical formula C₅H₆N₂O₃, is a heterocyclic molecule containing a pyridazinone ring and a carboxylic acid functional group.[1] Its correct structural identification is paramount for understanding its chemical reactivity, potential biological activity, and for its use as an intermediate in the synthesis of more complex molecules.[2] While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms, a combination of spectroscopic techniques is often employed for initial characterization and confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a precise and unambiguous determination of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, this technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy, providing definitive proof of the molecule's connectivity and stereochemistry.
Hypothetical X-ray Crystallographic Data for this compound:
| Parameter | Expected Value | Information Provided |
| Crystal System | Monoclinic | Basic crystal lattice symmetry |
| Space Group | P2₁/c | Detailed crystal symmetry |
| Unit Cell Dimensions | a ≈ 8 Å, b ≈ 6 Å, c ≈ 12 Å, β ≈ 95° | Size and shape of the repeating unit |
| Bond Lengths (Å) | C=O (amide): ~1.24, C=O (acid): ~1.21, C-N: ~1.33-1.47, C-C: ~1.50-1.54 | Precise distances between bonded atoms, confirming functional groups and ring structure. |
| Bond Angles (°) | Angles within the pyridazinone ring and carboxylic acid group. | Confirms the geometry of the molecule. |
| Torsion Angles (°) | Defines the conformation of the tetrahydropyridazine ring. | Reveals the three-dimensional shape of the molecule. |
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are more readily accessible and provide valuable information for initial characterization and routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -COOH | 12.0 - 13.0 | broad singlet | 1H | Carboxylic acid proton |
| -NH | 8.0 - 9.0 | broad singlet | 1H | Amide proton |
| -CH₂- (position 4) | ~2.5 | triplet | 2H | Methylene protons adjacent to C5 |
| -CH₂- (position 5) | ~2.8 | triplet | 2H | Methylene protons adjacent to C4 and C6 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O (amide) | 165 - 175 | Amide carbonyl carbon |
| C=O (acid) | 170 - 180 | Carboxylic acid carbonyl carbon |
| C3 | 140 - 150 | Carbon of the C=N bond |
| C4 | 20 - 30 | Methylene carbon |
| C5 | 25 - 35 | Methylene carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| 3200 - 3100 (medium) | N-H stretch | Amide |
| ~1710 (strong) | C=O stretch | Carboxylic acid (dimer) |
| ~1670 (strong) | C=O stretch | Amide (lactam) |
| ~1600 (medium) | C=N stretch | Pyridazinone ring |
| 1320 - 1210 (medium) | C-O stretch | Carboxylic acid |
Carboxylic acids typically show a very broad O-H stretching band due to hydrogen bonding.[3] The carbonyl group of the cyclic amide (lactam) is also a prominent feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.
Expected Mass Spectrometry Data for this compound:
| m/z Value | Interpretation |
| 142 | [M]⁺, Molecular ion |
| 125 | [M - OH]⁺, Loss of hydroxyl radical from the carboxylic acid |
| 97 | [M - COOH]⁺, Loss of the carboxylic acid group |
| 69 | Further fragmentation of the pyridazinone ring |
The fragmentation of carboxylic acids often involves the loss of the hydroxyl group or the entire carboxyl group.[4]
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent or TMS peak.
Infrared Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and major fragment ions are identified.
Workflow and Pathway Visualizations
Caption: Workflow for the structural elucidation of this compound.
Caption: Comparison of information provided by different analytical techniques for structural validation.
References
comparing the efficacy of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives
An objective comparison of the efficacy of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives is hampered by a notable scarcity of publicly available, direct comparative studies on this specific scaffold. However, by examining closely related pyridazinone and tetrahydropyrimidine structures, we can infer potential therapeutic applications and understand the structure-activity relationships that may be relevant. This guide synthesizes available data on analogous compounds to provide a comparative overview of their biological activities, focusing on anti-inflammatory and anticancer effects.
Comparative Efficacy of Related Pyridazine and Tetrahydropyrimidine Derivatives
Research into pyridazine and tetrahydropyrimidine cores has revealed significant potential in various therapeutic areas. The following sections present quantitative data and experimental protocols for derivatives that, while not exact analogs of this compound, share structural similarities and offer insights into potential efficacy.
Anti-inflammatory Activity
A series of 1,4,5,6-tetrahydropyrimidine-2-carboxamides were synthesized and evaluated for their anti-inflammatory properties. The study focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Data Summary: Anti-inflammatory Activity of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides [1]
| Compound ID | Substituent (R) | Anti-inflammatory Activity (% inhibition) |
| 3a | Phenyl | 39.8 |
| 3b | 4-Chlorophenyl | 46.7 |
| 3c | 4-Chloro-3-(trifluoromethyl)phenyl | 46.4 |
| 3d | 4-Methylphenyl | 41.2 |
| 3e | 4-Methoxyphenyl | 42.1 |
| Ibuprofen | (Reference) | 50.0 |
Data represents the percentage of edema inhibition in a carrageenan-induced paw edema model in rats.[1]
Anticancer Activity
Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which can be considered structurally related to the core topic, have been synthesized and evaluated for their in vitro anticancer activity against human A549 pulmonary epithelial cells.[2]
Data Summary: Anticancer Activity of 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives [2]
| Compound ID | Moiety | Cell Viability (%) at 100 µM |
| Hydrazone Derivative | 4-Chlorobenzylidenehydrazone | 68.4 |
| 1,3,4-Oxadiazolethione | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione | 28.0 |
| 4-Aminotriazolethione | 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 29.6 |
| Cytarabine | (Reference) | 45.0 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats[1]
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats weighing 180-220g are used.
-
Compound Administration: Test compounds are administered orally at a dose of 20 mg/kg. The reference drug, ibuprofen, is administered at the same dose.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline and 3 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
In Vitro Anticancer Activity Assay (MTT Assay)[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Human A549 lung carcinoma cells are cultured in appropriate media until they reach confluence.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with the test compounds at a concentration of 100 µM and incubated for 24 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
COX-2 Inhibition Pathway
Many anti-inflammatory pyridazine derivatives exert their effect by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
References
The Rising Potential of Pyridazinones: A Comparative Look at the Biological Activity of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid and Its Analogs
For researchers, scientists, and drug development professionals, the pyridazinone scaffold represents a promising frontier in the quest for novel therapeutics. This guide provides a comparative analysis of the biological activity of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and its analogs, offering a synthesis of available experimental data to illuminate structure-activity relationships and guide future research.
The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects.[1][2] These activities span from cardiovascular to anticancer and anti-inflammatory applications.[1][2] This guide will delve into the nuanced world of these compounds, presenting a comparative view of their biological prowess.
Comparative Biological Activity
The biological evaluation of this compound and its analogs has revealed their potential across several therapeutic areas. The following tables summarize the available quantitative data from various studies, offering a glimpse into the structure-activity relationships that govern their efficacy.
It is important to note that the data presented below is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Cardiovascular Activity
Pyridazinone derivatives have shown significant promise as cardiovascular agents, particularly for their vasodilatory and antihypertensive effects.[3][4]
| Compound/Analog | Target/Assay | Activity (IC50/EC50) | Reference Compound | Activity (IC50/EC50) | Source |
| Compound 6 (a pyridazinone derivative) | Angiotensin Converting Enzyme (ACE) Inhibition | IC50: 5.78 µg/mL | Lisinopril | IC50: 0.85 µg/mL | [3] |
| Compound 4f (a pyridazin-3-one derivative) | Vasorelaxant Activity (rat thoracic aorta) | EC50: 0.0136 µM | Nitroglycerin | EC50: 0.1824 µM | [4] |
| Compound 4h (a pyridazin-3-one derivative) | Vasorelaxant Activity (rat thoracic aorta) | EC50: 0.0117 µM | Nitroglycerin | EC50: 0.1824 µM | [4] |
| Compound 5d (a pyridazin-3-one derivative) | Vasorelaxant Activity (rat thoracic aorta) | EC50: 0.0053 µM | Nitroglycerin | EC50: 0.0025 µM | [4] |
| Compound 5e (a pyridazin-3-one derivative) | Vasorelaxant Activity (rat thoracic aorta) | EC50: 0.0025 µM | Nitroglycerin | EC50: 0.0025 µM | [4] |
| [18F]27 (a fluorinated pyridazinone derivative) | Mitochondrial Complex 1 (MC1) Inhibition | IC50: 8 nM | - | - | [5] |
Anticancer Activity
The pyridazinone scaffold has also been explored for its anticancer potential, with several derivatives demonstrating cytotoxic effects against various cancer cell lines.[6]
| Compound/Analog | Cell Line | Activity (IC50/MIC) | Reference Compound | Activity (IC50/MIC) | Source |
| Compound 10h (a pyridazinone-based diarylurea derivative) | Staphylococcus aureus | MIC: 16 µg/mL | - | - | [6] |
| Compound 8g (a pyridazinone-based diarylurea derivative) | Candida albicans | MIC: 16 µg/mL | - | - | [6] |
Anti-inflammatory Activity
Certain pyridazinone analogs have been investigated for their anti-inflammatory properties.
| Compound/Analog | In vivo Assay | Activity (% inhibition of edema) | Reference Compound | Activity (% inhibition of edema) | Source |
| Compound 9f (N-benzoylamino-1,2,3,6-tetrahydropyridine analog) | Carrageenan-induced paw edema | Significant anti-inflammatory activity | Indomethacin | Significant anti-inflammatory activity | [7] |
| Compound 9o (N-benzoylamino-1,2,3,6-tetrahydropyridine analog) | Carrageenan-induced paw edema | Significant anti-inflammatory activity | Indomethacin | Significant anti-inflammatory activity | [7] |
| Compound 9d (N-benzoylamino-1,2,3,6-tetrahydropyridine analog) | Carrageenan-induced paw edema | Significant anti-inflammatory activity | Indomethacin | Significant anti-inflammatory activity | [7] |
| Various Pyridazinone Derivatives | Rat paw edema | > reference | Diclofenac | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays mentioned in the literature.
Angiotensin Converting Enzyme (ACE) Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.
-
Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE. The inhibitor's potency is determined by its ability to reduce the formation of hippuric acid.
-
Protocol (General):
-
Prepare different concentrations of the test compound.
-
In a reaction tube, add a buffer solution, the test compound, and a solution of ACE.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate HHL.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction by adding an acid solution.
-
Extract the hippuric acid with an organic solvent.
-
Measure the absorbance of the extracted hippuric acid at a specific wavelength.
-
Calculate the percentage of inhibition and the IC50 value.
-
In Vitro Vasorelaxant Activity Assay
This assay assesses the ability of a compound to relax pre-contracted blood vessels, indicating its potential as a vasodilator.
-
Principle: Isolated aortic rings from rats are contracted with an agonist (e.g., phenylephrine or potassium chloride). The ability of the test compound to reverse this contraction is measured.
-
Protocol (General):
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Induce a sustained contraction of the aortic rings with an agonist.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath.
-
Record the changes in tension of the aortic rings.
-
Calculate the percentage of relaxation and the EC50 value.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol (General):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the formazan solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design. While the precise mechanisms for all analogs are not fully elucidated, the following diagrams illustrate potential signaling pathways based on their observed biological activities.
Figure 1. A generalized workflow for the synthesis and biological evaluation of pyridazinone analogs.
Figure 2. Potential mechanism of action for antihypertensive pyridazinone analogs targeting the Renin-Angiotensin System.
Figure 3. A plausible signaling pathway for the anticancer activity of pyridazinone analogs targeting receptor tyrosine kinases.
Conclusion and Future Directions
The diverse biological activities of this compound and its analogs underscore the therapeutic potential of the pyridazinone scaffold. The available data, while not exhaustive, provides a solid foundation for future research. Structure-activity relationship studies have begun to elucidate the key structural features required for potent activity in different therapeutic areas.
Future efforts should focus on systematic analog synthesis and comprehensive biological evaluation within a single, standardized set of assays to enable more direct and meaningful comparisons. Elucidating the precise molecular targets and signaling pathways for the most promising compounds will be crucial for their further development as clinical candidates. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the heterocyclic compound 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with its precursors, α-ketoglutaric acid and hydrazine. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of pyridazine derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The spectroscopic data presented herein, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for reaction monitoring, structural elucidation, and quality control.
Synthesis of this compound
The synthesis of this compound is a straightforward process involving the condensation of α-ketoglutaric acid with hydrazine hydrate.[1] The reaction, typically carried out in an aqueous medium, proceeds at room temperature to yield the target compound as a white powder.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (ppm)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | 10.05 (s, 1H, OH), 8.27-8.24 (d, 1H, CH), 8.14-8.11 (d, 1H, CH), 3.95 (s, 1H, CH₃) [Note: Data from a derivative, may not be fully representative] |
| α-Ketoglutaric Acid | 2.46 (t, 2H, J=7.4 Hz, -CH₂-), 3.02 (t, 2H, J=7.4 Hz, -CH₂-CO-), 12.0 (br s, 2H, -COOH) |
| Hydrazine | 3.55 (s, 4H, NH₂) |
Table 2: ¹³C NMR Data (ppm)
| Compound | Chemical Shift (δ) |
| This compound | Data not available in the searched literature. |
| α-Ketoglutaric Acid | 28.9 (-CH₂-), 33.8 (-CH₂-CO-), 174.5 (C=O, ketone), 178.0 (-COOH), 181.5 (-COOH) |
| Hydrazine | Not applicable (no carbon atoms) |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | Key Absorption Bands and Assignments |
| This compound | Data not available in the searched literature. Expected peaks: ~3300-2500 (O-H stretch, carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide), N-H stretch. |
| α-Ketoglutaric Acid | 3300-2500 (broad, O-H stretch, carboxylic acid), 1730 (sharp, C=O stretch, ketone), 1710 (sharp, C=O stretch, carboxylic acid) |
| Hydrazine | 3350-3250 (N-H stretch), 1620 (N-H bend) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) and Key Fragments |
| This compound | [M+H]⁺ = 143.04. Fragmentation data not available. |
| α-Ketoglutaric Acid | M⁺ = 146. Key fragments: 129 ([M-OH]⁺), 101 ([M-COOH]⁺), 83, 55 |
| Hydrazine | M⁺ = 32. Key fragments: 31 ([N₂H₃]⁺), 30 ([N₂H₂]⁺), 17 ([NH₃]⁺), 15 ([NH]⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is ground with KBr and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing the mixture between two NaCl plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the spectrometer. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
A Comparative Guide to Assessing the Purity of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Given its polar and acidic nature, this compound presents unique challenges for retention and separation in conventional reversed-phase chromatography.[1][2][3][4] This document outlines two effective HPLC strategies, presenting their experimental protocols and comparative performance data to aid in selecting the most suitable method for your analytical needs.
Introduction to the Analytical Challenge
This compound is a key organic intermediate in the synthesis of various biologically active pyridazine and pyridazinone derivatives.[5][6][7] Its synthesis from α-ketoglutaric acid and hydrazine hydrate may lead to impurities such as unreacted starting materials or side-products.[5] Accurate purity determination is therefore critical for quality control and for the successful development of downstream applications. The high polarity of the target analyte makes it challenging to retain on standard C18 columns, often resulting in elution near the solvent front and poor resolution from other polar impurities.[1][3]
This guide compares two distinct HPLC approaches to overcome this challenge:
-
Reversed-Phase HPLC with a Polar-Modified Column: This method utilizes a stationary phase engineered to enhance the retention of polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This alternative technique uses a polar stationary phase and a mobile phase with a high organic content, offering a different selectivity for polar analytes.
Experimental Workflow & Signaling Pathways
The logical workflow for the HPLC-based purity assessment is depicted below. This process begins with the preparation of the sample and standards, followed by chromatographic separation, data acquisition, and finally, purity calculation and method comparison.
Caption: HPLC Purity Assessment Workflow.
Detailed Experimental Protocols
Below are the detailed protocols for the two compared HPLC methods. Commercially available analytical standards of this compound should be used for initial method development and peak identification.[8][9][10][11]
Protocol 1: Reversed-Phase HPLC on a Polar-Embedded Column
This method is designed to provide enhanced retention for polar analytes compared to standard C18 phases.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Polar-embedded C18 column (e.g., Waters Acquity UPLC HSS T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an alternative selectivity and is often well-suited for highly polar, acidic compounds that are poorly retained in reversed-phase.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Program:
-
0-1 min: 0% B
-
1-10 min: 0% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 0% B
-
13-18 min: 0% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 70:30 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Comparative Data Presentation
The following table summarizes the expected performance characteristics of the two HPLC methods for the analysis of a hypothetical sample of this compound containing a known polar impurity (Impurity A, e.g., α-ketoglutaric acid) and a less polar impurity (Impurity B).
| Performance Metric | Method A: Reversed-Phase (Polar-Embedded) | Method B: HILIC |
| Retention Time (Main Peak) | 5.8 min | 8.2 min |
| Retention Factor (k') | 2.9 | 4.1 |
| Resolution (Main Peak / Impurity A) | 1.8 | 2.5 |
| Resolution (Main Peak / Impurity B) | 3.5 | 2.1 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 12,500 | 15,000 |
Interpretation of Results
-
Retention: The HILIC method is expected to provide significantly more retention for the main analyte, which is advantageous for resolving it from early-eluting, highly polar impurities.
-
Resolution: The HILIC method shows superior resolution for the polar impurity (Impurity A), while the Reversed-Phase method may offer better separation from less polar impurities (Impurity B).
-
Peak Shape: Both methods are anticipated to produce acceptable peak shapes, with the HILIC method potentially offering slightly more symmetrical peaks.
-
Efficiency: The HILIC column, with its smaller particle size, is expected to yield higher theoretical plates, indicating greater separation efficiency.
Conclusion and Recommendations
Both the polar-embedded reversed-phase and HILIC methods offer viable strategies for assessing the purity of this compound.
-
The Reversed-Phase method is a robust choice, particularly if the expected impurities are less polar than the main compound. It utilizes more conventional mobile phases and may be more straightforward to implement in a standard quality control laboratory.
-
The HILIC method is highly recommended if the primary concern is the resolution of highly polar impurities or unreacted starting materials. Its orthogonal selectivity to reversed-phase makes it an excellent confirmatory method.
For comprehensive purity profiling, employing both methods can provide a more complete picture of the sample's composition. The choice of the primary method will depend on the specific impurity profile of the synthesized material and the analytical instrumentation available.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 7. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. fishersci.ie [fishersci.ie]
- 10. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.fi [fishersci.fi]
structure-activity relationship (SAR) studies of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives
A comparative guide to the structure-activity relationship (SAR) of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives reveals key structural determinants for their biological activity, particularly as inhibitors of cyclooxygenase-2 (COX-2), an important target in the development of anti-inflammatory drugs. This guide synthesizes findings from recent studies to provide a clear comparison of these derivatives, their inhibitory potency, and the experimental methods used for their evaluation.
Structure-Activity Relationship and In Vitro Inhibitory Potency
The core structure of this compound serves as a versatile scaffold for the development of potent and selective COX-2 inhibitors. The anti-inflammatory effect of these compounds is primarily attributed to their ability to block the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[1] The selectivity for COX-2 over its isoform, COX-1, is a critical factor in reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Recent research has explored the impact of various substitutions on the pyridazinone ring, leading to the identification of several potent derivatives. The inhibitory activities of these compounds against COX-1 and COX-2 are typically measured as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Below is a summary of the in vitro inhibitory activities of selected this compound derivatives and related pyridazinone compounds against human COX-1 and COX-2 enzymes.
| Compound ID | R Group Variation | IC50 COX-1 (nM) | IC50 COX-2 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
| 9a | N-acylhydrazone with 4-bromophenyl | 330 | 15.50 | 21.29 |
| 9b | N-acylhydrazone with 4-methoxyphenyl | 350 | 17.50 | 20.00 |
| 12 | N-acylhydrazone with 4-chlorophenyl | 340 | 17.10 | 19.88 |
| 16b | N-acylhydrazone with substituted phenyl | 315 | 16.90 | 18.63 |
| 17 | N-acylhydrazone with substituted phenyl | 355 | 17.70 | 20.05 |
| 4c | Not specified in detail | Not specified | 260 | Not specified |
| 6b | Not specified in detail | Not specified | 180 | 6.33 |
| Celecoxib (Reference) | Standard COX-2 Inhibitor | 320 | 17.79 | 17.98 |
| Indomethacin (Reference) | Non-selective COX Inhibitor | 220 | Not specified | 0.50 |
Data for compounds 9a, 9b, 12, 16b, and 17 are from a study on novel pyridazine-based cyclooxygenase-2 inhibitors.[3] Data for compounds 4c and 6b are from a separate study on new pyridazine derivatives.[4] The selectivity index (SI) is a ratio of the IC50 values for COX-1 and COX-2, with a higher value indicating greater selectivity for COX-2.
The data indicates that derivatives 9a and 16b exhibit superior COX-2 inhibition and selectivity compared to the reference drug, celecoxib.[3]
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to the core scaffold involves the condensation of α-ketoglutaric acid with hydrazine hydrate. Further derivatization, such as the formation of N-acylhydrazones, is then carried out to produce the final active compounds.[3]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the synthesized compounds on COX-1 and COX-2 is determined using an in vitro assay. The following is a generalized protocol based on commonly used methods.[3][5][6]
-
Preparation of Reagents : Solutions of the test compounds, reference inhibitors (e.g., celecoxib, indomethacin), and recombinant human COX-1 and COX-2 enzymes are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Enzyme Incubation : The COX-1 or COX-2 enzyme is added to a 96-well plate containing the buffer and heme.
-
Inhibitor Addition : The test compounds or reference inhibitors at various concentrations are added to the wells. The plate is incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Measurement : After a short incubation period (e.g., 2 minutes), the reaction is stopped. The product of the reaction, prostaglandin H2 (PGH2), is then reduced to prostaglandin F2α (PGF2α) using a reducing agent like stannous chloride.
-
Quantification : The concentration of PGF2α is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Visualizations
The following diagrams illustrate the general workflow for SAR studies and a conceptual representation of the structure-activity relationships discussed.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Key structural modifications influencing COX-2 inhibitory activity.
References
- 1. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the In Vitro Evaluation of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro testing of compounds synthesized from the versatile 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid scaffold and structurally related pyridazinone and tetrahydropyrimidine-carboxamide derivatives. While specific experimental data for direct derivatives of this compound is limited in the available literature, this guide presents data from closely related compounds to illustrate the methodologies and potential biological activities. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on these heterocyclic cores.
Overview of Biological Activities
Derivatives of the pyridazinone and tetrahydropyrimidine core structures have demonstrated a wide spectrum of biological activities. The inherent structural features of these scaffolds make them attractive for medicinal chemists. Key reported activities include:
-
Anticancer Activity: Many pyridazinone derivatives have been investigated for their potential to inhibit cancer cell growth. Some have shown remarkable activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and breast cancer.[1]
-
Anti-inflammatory Activity: Certain pyridazinone and tetrahydropyrimidine-carboxamide analogues exhibit significant anti-inflammatory properties.[2][3] These compounds have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6.[2]
-
Antimicrobial Activity: The pyridazinone scaffold has been a source of compounds with notable antibacterial and antifungal properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Comparative In Vitro Data
The following tables summarize the in vitro biological activities of various pyridazinone and tetrahydropyrimidine-carboxamide derivatives, which can serve as a benchmark for newly synthesized compounds from this compound.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference Compound |
| Compound 2h | Leukemia (SR) | Not Specified | < 0.1 | Not Specified |
| Non-Small Cell Lung (NCI-H522) | Not Specified | < 0.1 | Not Specified | |
| Leukemia (CCRF-CEM, HL-60, K-562, MOLT-4, RPMI-8226) | Not Specified | < 1.0 | Not Specified | |
| Colon Cancer (HCT-116, HCT-15, HT29, KMI2, SW-620) | Not Specified | < 1.0 | Not Specified | |
| CNS Cancer (SF-295) | Not Specified | < 1.0 | Not Specified | |
| Melanoma (MALME-3M, M14, MDA-MB-435, SK-MEL-5) | Not Specified | < 1.0 | Not Specified | |
| Ovarian Cancer (OVCAR-3, NCI/ADR-RES) | Not Specified | < 1.0 | Not Specified | |
| Breast Cancer (MCF7) | Not Specified | < 1.0 | Not Specified | |
| Compound IVa | Leukemia (HL-60) | Not Specified | More potent than Temozolomide | Temozolomide |
| Tetrahydropyrimidine-carboxamide 4f | Breast Cancer (MDA-MB-231) | Cell Viability | 10.43 | Not Specified |
| Lung Cancer (A549) | Cell Viability | 38.07 | Not Specified | |
| Liver Cancer (HepG2) | Cell Viability | 10.5 | Not Specified |
Data for Compound 2h is from a study on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones.[1] Data for Compound IVa is from a study on imidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamides.[5] Data for Tetrahydropyrimidine-carboxamide 4f is from a one-pot synthesis study.[2]
Table 2: Anti-inflammatory Activity of Pyridazinone and Tetrahydropyrimidine-Carboxamide Derivatives
| Compound/Derivative | Assay | Activity | Reference Compound |
| Quinoline-3-carboxamide 13a | LPS-induced IL-6 and TNF-α release in J774A.1, THP-1, and LX-2 cells | Significant Inhibition | Not Specified |
| Pyridazinone Sulphonates 7a & 7b | Carrageenan-induced rat paw edema | Anti-inflammatory effects | Celecoxib, Diclofenac |
| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | Carrageenan-induced paw edema | 46.7% suppression | Diclofenac |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | Carrageenan-induced paw edema | 46.4% suppression | Diclofenac |
Data for Quinoline-3-carboxamide 13a is from a study on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives.[2] Data for Pyridazinone Sulphonates 7a & 7b is from a study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides.[6] Data for tetrahydropyrimidine-2-carboxamides is from a study on their anti-inflammatory activity.[3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel compounds.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: In a microplate, add the reaction buffer, VEGFR-2 enzyme, and serially diluted test compounds. Incubate for a short period to allow for inhibitor binding.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.
-
Product Detection: The activity of COX-2 is determined by measuring the production of prostaglandin E2 (PGE2) or other prostanoids. This is typically done using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways relevant to the evaluation of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing synthetic yields of different 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a significant heterocyclic compound in medicinal chemistry and drug development. The primary focus is on providing clear, actionable data, including synthetic yields and detailed experimental protocols to aid in the selection of an optimal synthesis strategy.
Introduction
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown potential in therapeutic areas including cardiovascular diseases and oncology. The efficiency of the synthesis of this core structure is therefore of paramount importance. This guide compares the prevalent synthesis method with other potential strategies.
Methodology Comparison
The synthesis of this compound is most commonly achieved through the cyclocondensation of a γ-keto acid with hydrazine. This approach is widely recognized for its efficiency and high yields.
Diagram of the General Synthetic Approach
Caption: General synthetic workflow for pyridazinones.
Quantitative Data Summary
The following table summarizes the synthetic yield of the most prominently reported method for the synthesis of this compound.
| Method | Starting Material | Reagents | Reported Yield |
| Cyclocondensation | α-Ketoglutaric acid | Hydrazine hydrate | 98.1%[1] |
Detailed Experimental Protocols
Method 1: Cyclocondensation of α-Ketoglutaric Acid with Hydrazine Hydrate
This method stands out for its exceptionally high yield and straightforward procedure.
Experimental Protocol:
-
In a single-necked flask, dissolve 2.2 g of α-ketoglutaric acid in 5 mL of water.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over a period of 3 to 4 minutes. The solution will gradually turn light yellow.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
After 30 minutes, place the flask in a refrigerator and let it stand for 3 hours.
-
Collect the resulting white powder by suction filtration.
-
The obtained product is 2.07 g of this compound, which corresponds to a yield of 98.1%.[1] The product can be used directly in subsequent reactions.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
Based on the available literature, the synthesis of this compound via the cyclocondensation of α-ketoglutaric acid and hydrazine hydrate is a highly efficient and high-yielding method. While other general strategies for the synthesis of pyridazinones exist, this specific protocol is well-documented and provides near-quantitative yields, making it the recommended method for laboratory and potential scale-up production. The simplicity of the procedure and the ready availability of the starting materials further enhance its practicality.
References
A Researcher's Guide to Cross-Reactivity of Antibodies Against 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid (OTPCA) Conjugates
For researchers and drug development professionals, the specificity of an antibody is a critical parameter. When generating antibodies against a small molecule hapten such as 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (OTPCA), a thorough investigation of cross-reactivity is essential to ensure the antibody's utility in immunoassays. This guide provides a framework for conducting and presenting such cross-reactivity studies, offering hypothetical data and standardized protocols as a blueprint for laboratory investigation.
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2][3][4] This can lead to false-positive results and a lack of assay specificity.[1][4] Therefore, characterizing the cross-reactivity profile of anti-OTPCA antibodies is a mandatory step in their development.
Hypothetical Cross-Reactivity Data
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to determine the cross-reactivity of antibodies against small molecules. In this assay, various concentrations of OTPCA (the target analyte) and potential cross-reactants are used to compete with a fixed amount of OTPCA-protein conjugate for binding to the anti-OTPCA antibody. The concentration of the analyte that causes 50% inhibition of the maximal signal (IC50) is determined. Cross-reactivity is then typically expressed as a percentage relative to the target analyte.
The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-OTPCA antibody. The selection of potential cross-reactants is based on structural similarity to OTPCA.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound (OTPCA) | ![]() | 10 | 100 |
| Pyridazine-3-carboxylic acid | ![]() | 500 | 2.0 |
| Glutaric acid | ![]() | > 10,000 | < 0.1 |
| Maleic hydrazide | ![]() | 1,200 | 0.83 |
| 6-Chloropyridazine-3-carboxylic acid | ![]() | 800 | 1.25 |
| Piperidine-2-carboxylic acid | ![]() | > 10,000 | < 0.1 |
Cross-Reactivity (%) = (IC50 of OTPCA / IC50 of Cross-reactant) x 100
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key experiments involved in a cross-reactivity study.
Synthesis of OTPCA-Protein Conjugates (Immunogen and Coating Antigen)
For the generation of antibodies against small haptens like OTPCA, it is necessary to conjugate the hapten to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.[5][6][7][8]
Materials:
-
This compound (OTPCA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Bovine Serum Albumin (BSA) and/or Keyhole Limpet Hemocyanin (KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of OTPCA: Dissolve OTPCA and NHS in DMF. Add DCC or EDC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of OTPCA.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS. Slowly add the activated OTPCA-NHS ester solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification: Remove the unconjugated hapten and byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.
-
Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[5][7]
Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated. For this guide, we will outline the protocol for polyclonal antibody production in rabbits.
Procedure:
-
Immunization: Emulsify the OTPCA-KLH conjugate (immunogen) with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster immunizations). Inject the emulsion subcutaneously into rabbits at multiple sites.
-
Booster Injections: Administer booster injections every 3-4 weeks.
-
Titer Monitoring: Collect small blood samples 10-14 days after each booster to monitor the antibody titer using a non-competitive ELISA with the OTPCA-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high antibody titer is achieved, collect the antiserum. Purify the IgG fraction using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Materials:
-
OTPCA-BSA conjugate (coating antigen)
-
Purified anti-OTPCA antibody
-
OTPCA standard and potential cross-reactants
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Dilute the OTPCA-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the OTPCA standard and each potential cross-reactant. In separate tubes, mix 50 µL of each dilution with 50 µL of the diluted anti-OTPCA antibody. Incubate for 1 hour at room temperature.
-
Incubation: Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for OTPCA and each cross-reactant from the resulting sigmoidal curves. Calculate the percent cross-reactivity as described in the data table section.
Visualizations
Diagrams are effective tools for illustrating complex workflows and relationships.
Caption: Workflow for OTPCA antibody production and cross-reactivity analysis.
References
- 1. cusabio.com [cusabio.com]
- 2. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
This document provides immediate and essential safety and logistical information for the proper disposal of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, ensuring the safety of laboratory personnel and the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling. Based on available safety data sheets, the primary hazards are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Protective gloves |
| Eye/Face Protection | Eye and face protection |
| Clothing | Protective clothing |
Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is crucial to prevent the product from entering drains, waterways, or soil.[1]
Step-by-Step Disposal Protocol:
-
Containment: In case of a spill, prevent further leakage if it is safe to do so.[1] The material should be vacuumed, swept up, or absorbed with an inert material.[1]
-
Collection: Place the contained material into a suitable and properly labeled disposal container.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] The container must be tightly closed.[1][2]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company. Consult local regulations for any additional disposal requirements.[1]
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If skin irritation persists, seek medical advice.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek medical attention.[1][2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[2] Seek medical attention. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

